Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 1261852-55-4
Synonyms: 3-Hydroxy-2-methylbenzyl bromide; alpha-Bromo-2,3-xylenol; 1-Hydroxy-2-methyl-3-(bromomethyl)benzene.
Executive Summary
3-(Bromomethyl)-2-methylphenol is a specialized benzyl bromide intermediate used in the synthesis of pharmacologically active small molecules. Structurally, it consists of a phenol core with a methyl group at the ortho (2) position and a bromomethyl moiety at the meta (3) position.
Critical Identity Distinction:
Researchers frequently confuse this compound with 3-Bromo-2-methylphenol (CAS 7766-23-6) . The distinction is vital:
CAS 1261852-55-4 (Target): Bromine is on the side chain (benzylic). Highly reactive electrophile.
CAS 7766-23-6 (Common): Bromine is on the aromatic ring (aryl bromide). Requires Pd-catalysis (Suzuki/Buchwald) for substitution.
This guide focuses exclusively on the side-chain brominated species (CAS 1261852-55-4), a potent alkylating agent for introducing the 3-hydroxy-2-methylbenzyl pharmacophore.
Chemical Identification & Properties
Property
Data
Note
CAS Number
1261852-55-4
Specific to the side-chain bromide.
Molecular Formula
C₈H₉BrO
Molecular Weight
201.06 g/mol
Appearance
Off-white to beige solid
Oxidizes/darkens upon air exposure.
Solubility
DCM, THF, Ethyl Acetate
Reacts with protic solvents (MeOH, H₂O).
Reactivity Class
Benzyl Bromide / Phenol
Lachrymator , Corrosive, Moisture Sensitive.
Storage
-20°C, Inert Atmosphere
Prone to self-alkylation (polymerization).
Synthetic Pathways & Manufacturing
The synthesis of 3-(bromomethyl)-2-methylphenol presents a regioselectivity challenge. Direct radical bromination of 2,3-dimethylphenol often yields mixtures of isomers (2-bromomethyl vs. 3-bromomethyl) and over-brominated products.
For pharmaceutical applications requiring high purity, the Benzoic Acid Reduction Route is the industry standard. It guarantees the position of the bromomethyl group by starting from a defined precursor.
Step-by-Step Protocol
Starting Material : 3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5).[1][2][3]
Reduction : The carboxylic acid is reduced (using Borane-THF or LiAlH₄) to the diol, 3-(hydroxymethyl)-2-methylphenol .
Selective Bromination : The benzylic alcohol is converted to the bromide using Phosphorus Tribromide (PBr₃) or HBr/Acetic Acid.
Note: The phenolic hydroxyl is less reactive toward PBr₃ under controlled conditions (0°C), allowing selective conversion of the benzylic alcohol.
Alternative Route: Radical Bromination (Industrial)
Protection : 2,3-Dimethylphenol is protected as the acetate ester to prevent radical scavenging by the free phenol.
Bromination : Reaction with N-Bromosuccinimide (NBS) and AIBN in CCl₄ or Chlorobenzene.
Selectivity Issue: The 3-methyl group is sterically less hindered than the 2-methyl group, favoring the desired product, but separation of isomers is required.
Deprotection : Mild hydrolysis restores the phenol.
Synthesis Workflow Diagram
Figure 1: The primary synthesis pathway (solid line) ensures regiochemical integrity via the benzoic acid precursor. The radical bromination route (dashed) is less selective.
Reactivity & Applications
This compound is a bifunctional building block . It contains a nucleophilic phenol and an electrophilic benzyl bromide.
Self-Alkylation Hazard
Because the molecule contains both a nucleophile (Phenoxide, if basic) and an electrophile (Benzyl Bromide), it is prone to intermolecular polymerization.
Handling Rule : Never treat this compound with strong base in a concentrated solution unless a trapping nucleophile is present in large excess.
Stabilization : Store in acidic media or as a protected phenol (e.g., acetate) until the coupling step.
Drug Development Applications
The 3-hydroxy-2-methylbenzyl motif is a privileged scaffold in medicinal chemistry, often used to mimic tyrosine residues or specific hydrophobic interactions in protein binding pockets.
O-Alkylation : Reacting the phenol with alkyl halides to generate ethers.
N-Alkylation : Reacting the benzyl bromide with amines to form secondary/tertiary amines (common in GPCR ligands).
Reactivity Profile Diagram[6]
Figure 2: Reactivity map highlighting the critical risk of self-polymerization under basic conditions.
Safety & Handling Protocols
Warning : Benzyl bromides are potent lachrymators (tear gas agents).
Engineering Controls : All operations must be performed in a functioning chemical fume hood.
PPE : Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Decontamination : Spills should be treated with a solution of 5% aqueous ammonia or sodium thiosulfate to quench the alkylating capability of the bromide.
Storage : Store under Argon/Nitrogen at -20°C. The compound degrades to the benzyl alcohol and HBr upon contact with atmospheric moisture.
References
ChemicalBook . 3-Bromomethyl-2-methylphenol Product Entry (CAS 1261852-55-4). Retrieved from .
Santa Cruz Biotechnology . 3-Hydroxy-2-methylbenzoic Acid (Precursor CAS 603-80-5).[1] Retrieved from .[1]
National Institutes of Health (PubChem) . 3-Bromo-2-methylphenol (Ring Isomer Distinction). Retrieved from .
BenchChem . Reactivity of Benzyl Bromides and Phenols. Retrieved from .
An In-depth Technical Guide to the Solubility of 3-(Bromomethyl)-2-methylphenol in Organic Solvents
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Bromomethyl)-2-methylphenol. Recognizing the scarcity of published quantitative solubility data for this specific co...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Bromomethyl)-2-methylphenol. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles and experimental methodologies required for its determination. We delve into the physicochemical properties of 3-(Bromomethyl)-2-methylphenol, offering a theoretical framework to predict its behavior in various organic solvents. The core of this guide is a detailed, field-proven experimental protocol based on the equilibrium shake-flask method, designed to empower researchers to generate reliable and reproducible solubility data. This guide is structured to serve as a practical resource for scientists engaged in synthesis, purification, formulation, and other critical aspects of drug development and chemical research.
Introduction: The Significance of Solubility
3-(Bromomethyl)-2-methylphenol is a substituted phenol derivative with potential applications as a building block in organic synthesis and pharmaceutical development. Understanding its solubility in organic solvents is a critical first step in its practical application. Solubility data governs crucial process decisions, including the choice of solvents for chemical reactions, the design of effective crystallization and purification protocols, and the development of stable formulations. This guide provides the necessary theoretical background and experimental protocols to systematically characterize the solubility of this compound.
Physicochemical Profile of 3-(Bromomethyl)-2-methylphenol
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of 3-(Bromomethyl)-2-methylphenol (CAS No: 7766-23-6) are summarized below.[1]
Table 1: Physicochemical Properties of 3-(Bromomethyl)-2-methylphenol
The structure features a moderately nonpolar aromatic ring and a methyl group, a polar hydroxyl group capable of hydrogen bonding, and a bromomethyl group which adds to the molecular weight and size. This amphiphilic nature—possessing both polar and nonpolar regions—suggests that its solubility will be highly dependent on the chosen solvent.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that solutes tend to dissolve in solvents with similar polarity.
Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents can engage in hydrogen bonding and strong dipole-dipole interactions.[3] The phenolic hydroxyl group of 3-(Bromomethyl)-2-methylphenol will interact favorably with these solvents. Therefore, moderate to good solubility is anticipated in polar protic solvents.
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have significant dipole moments but lack O-H or N-H bonds for hydrogen donation.[3] They will primarily interact with the solute via dipole-dipole forces. Good solubility is also expected.
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact mainly through weak van der Waals forces.[3] The nonpolar aromatic ring and methyl group of the solute will favor interaction with these solvents, but the polar hydroxyl group will be disfavored. Low to moderate solubility is predicted.
Based on its XLogP3 value of 2.6 and its structure, 3-(Bromomethyl)-2-methylphenol is expected to exhibit greater solubility in organic solvents than in water.
Experimental Determination of Equilibrium Solubility
Given the lack of readily available public data, an experimental approach is necessary. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[3] This method ensures that the solution has reached its maximum saturation point at a given temperature, providing a true measure of equilibrium solubility.
Rationale for the Shake-Flask Method
This method is considered the "gold standard" because it is based on reaching a thermodynamic equilibrium. By agitating an excess of the solid with the solvent for an extended period, the system reaches a state where the rate of dissolution equals the rate of precipitation. This results in a saturated solution, the concentration of which is the solubility. Centrifugation and filtration are critical subsequent steps to separate the undissolved solid without disturbing the equilibrium.[3]
Safety and Handling Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS). 3-(Bromomethyl)-2-methylphenol and related compounds are classified as irritants.
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[1][4][5]
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5][6] Avoid inhalation of dust and contact with skin and eyes.[4]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, providing accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
Procedure:
Preparation of Solutions:
Add an excess amount of 3-(Bromomethyl)-2-methylphenol to a pre-weighed glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~20-50 mg of solid per 1 mL of solvent.
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
Securely cap the vial to prevent solvent evaporation.
Prepare at least three replicate vials for each solvent to ensure statistical validity.
Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.[3] A preliminary time-course study can be run to confirm when equilibrium is reached (i.e., when the concentration in solution no longer increases over time).
Phase Separation:
After equilibration, remove the vials and let them stand undisturbed for a short period to allow the bulk of the solid to settle.
Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[3]
Carefully draw the clear supernatant into a syringe.
Attach a 0.22 µm PTFE syringe filter and filter the solution directly into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic particles.[3]
Quantification:
Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
Analyze the diluted sample using a validated analytical method, such as HPLC-UV.
A calibration curve must be prepared using standard solutions of 3-(Bromomethyl)-2-methylphenol of known concentrations to ensure accurate quantification.[3]
Data Calculation:
Using the concentration obtained from the calibration curve, calculate the original concentration in the saturated filtrate, accounting for the dilution factor.
The resulting value is the equilibrium solubility, typically reported in mg/mL or mol/L at the specified temperature.
Conclusion
While published quantitative data on the solubility of 3-(Bromomethyl)-2-methylphenol is limited, a thorough understanding of its physicochemical properties allows for reasoned predictions of its behavior. Its amphiphilic nature suggests solubility across a range of polar and nonpolar organic solvents. This guide provides the authoritative experimental framework necessary for researchers to determine precise solubility values. By employing the detailed shake-flask protocol, scientists can generate the reliable data needed to advance their research, whether in synthetic optimization, purification, or formulation development.
References
Vertex AI Search. (2026). Experiment: Solubility of Organic & Inorganic Compounds.
Vertex AI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
BenchChem. (2025). General Experimental Protocol for Determining Solubility.
University of Toronto. (2023). Solubility of Organic Compounds.
An In-depth Technical Guide to the Stability Profile of 3-(Bromomethyl)-2-methylphenol
Introduction: Navigating the Reactivity of a Key Synthetic Intermediate 3-(Bromomethyl)-2-methylphenol is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and synthetic develo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Reactivity of a Key Synthetic Intermediate
3-(Bromomethyl)-2-methylphenol is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and synthetic development. Its structure, featuring a reactive benzylic bromide and a nucleophilic phenol, makes it a versatile building block but also introduces inherent stability challenges. The benzylic bromide moiety is a potent electrophile, primed for nucleophilic substitution, while the phenol ring is activated towards oxidation and other transformations.
This technical guide provides a comprehensive analysis of the stability profile of 3-(Bromomethyl)-2-methylphenol under standard laboratory conditions. As specific stability studies on this exact molecule are not extensively documented in public literature, this guide synthesizes field-proven insights and established chemical principles from analogous structures—namely benzylic halides and substituted phenols. Our objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to handle, store, and analyze this reactive intermediate, thereby ensuring the integrity of starting materials and the success of synthetic outcomes. We will explore the causality behind its potential degradation pathways and provide self-validating protocols for its stability assessment.
Section 1: Core Stability Profile and Inherent Chemical Reactivity
The stability of 3-(Bromomethyl)-2-methylphenol is dictated by the interplay of its two key functional groups: the bromomethyl group and the phenolic hydroxyl group. Understanding the inherent reactivity of each is paramount to predicting and controlling its degradation.
The primary locus of instability is the benzylic C-Br bond . Unlike aryl bromides, where the halogen is bonded directly to the aromatic ring, the benzylic bromide is highly susceptible to nucleophilic substitution via both SN1 and SN2 mechanisms. The loss of the bromide ion generates a resonance-stabilized benzylic carbocation, significantly lowering the activation energy for substitution reactions.[1] This makes the compound a potent lachrymator and necessitates careful handling to avoid contact and inhalation.[2][3]
The phenolic hydroxyl group and the ortho-methyl group exert significant electronic influence on the molecule. The -OH group is a strong activating group, increasing the electron density of the aromatic ring through resonance, particularly at the ortho and para positions.[4][5] This heightened electron density makes the ring more susceptible to oxidation compared to unsubstituted benzene.
Incompatible Materials and Conditions
Based on its structure, 3-(Bromomethyl)-2-methylphenol should be considered incompatible with the following, as they can initiate rapid degradation:
Strong Bases (e.g., NaOH, KOH, amines): Bases will deprotonate the phenol to form a highly nucleophilic phenoxide ion. This can lead to intermolecular SN2 reactions, resulting in polymerization or the formation of ether-linked dimers.[6]
Strong Oxidizing Agents (e.g., peroxides, permanganates, perchlorates): The electron-rich phenol ring is prone to oxidation, which can lead to the formation of colored quinone-type structures or ring-opening under harsh conditions.[6][7]
Nucleophiles: Beyond bases, other nucleophiles (e.g., water, alcohols, thiols) can displace the benzylic bromide.
Metals: Certain metals can catalyze decomposition.[6]
Sources of Ignition: While the compound is a solid, handling should avoid heat, sparks, and open flames.[3][8]
Recommended Storage and Handling
To maintain the chemical integrity and ensure the safety of laboratory personnel, the following storage and handling protocols are mandated. These conditions are designed to mitigate the risks of hydrolysis, oxidation, and photodecomposition.
Parameter
Recommended Condition
Rationale
Temperature
Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.
Minimizes thermal decomposition and reduces the rate of potential degradation reactions.
Atmosphere
Keep container tightly sealed under a dry, inert atmosphere (e.g., Argon or Nitrogen).
The compound is moisture-sensitive; an inert atmosphere prevents hydrolysis of the benzylic bromide.[3]
Light
Store in an amber or opaque container. Protect from direct light.
Benzylic bromides can be light-sensitive, leading to photolytic cleavage of the C-Br bond.[3]
Container
Use glass containers with PTFE-lined caps.
Ensures an inert storage environment, preventing reaction with container materials.[9]
Handling
Handle in a well-ventilated chemical fume hood.
Prevents inhalation of the compound, which is a likely irritant and lachrymator.[2]
PPE
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
Avoids skin and eye contact, as the compound is a known irritant.[6][10]
Section 2: Potential Degradation Pathways
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule. While specific experimental data for 3-(Bromomethyl)-2-methylphenol is sparse, its structure points toward four primary degradation pathways.
Hydrolytic Degradation
Hydrolysis is the most probable degradation pathway under ambient conditions, driven by the reactivity of the benzylic bromide with atmospheric or residual moisture.
Mechanism: This reaction proceeds via nucleophilic substitution, where water attacks the electrophilic benzylic carbon, displacing the bromide ion. The primary product is 3-(hydroxymethyl)-2-methylphenol , with the concurrent formation of hydrobromic acid (HBr). The acidic byproduct can, in turn, catalyze further degradation.
Conditions: The rate of hydrolysis is accelerated by elevated temperatures and is pH-dependent.
Caption: Predominant hydrolysis pathway of 3-(Bromomethyl)-2-methylphenol.
Oxidative Degradation
The electron-rich nature of the phenol ring makes it a target for oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents.
Mechanism: Oxidation of phenols can be complex, often proceeding through radical mechanisms to form phenoxy radicals. These can then couple to form dimers or be further oxidized to form highly colored ortho- and para-quinones . The presence of the methyl group may also provide a site for oxidation under more vigorous conditions.
Conditions: Accelerated by light, heat, and the presence of oxidizing agents.
Caption: General oxidative degradation pathway leading to colored impurities.
Thermal and Photochemical Decomposition
High temperatures or exposure to UV radiation can provide sufficient energy to induce homolytic cleavage of the C-Br bond, which is the weakest bond in the benzylic portion of the molecule.[11]
Mechanism: This process generates a resonance-stabilized benzylic radical and a bromine radical. These highly reactive species can then initiate a cascade of further reactions, including dimerization, hydrogen abstraction from other molecules, or reaction with the aromatic ring, leading to a complex mixture of degradation products.[12][13]
Conditions: Elevated temperatures (thermolysis) or exposure to high-energy light, particularly UV (photolysis).[14][15]
Section 3: Protocols for Stability Assessment
A robust stability study is crucial to determine the shelf-life and identify optimal storage conditions. This involves a combination of long-term/accelerated studies and forced degradation experiments. A validated, stability-indicating analytical method is the cornerstone of this process.
Experimental Workflow for Stability Studies
The following workflow provides a self-validating system for assessing the stability of 3-(Bromomethyl)-2-methylphenol.
Caption: General workflow for conducting long-term and accelerated stability studies.
Forced Degradation Protocol
This study deliberately stresses the sample to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.
Sample Preparation: Prepare several accurate solutions of 3-(Bromomethyl)-2-methylphenol in a suitable solvent (e.g., Acetonitrile/Water). Prepare a solid sample for thermal and photostability testing.
Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Heat at 60°C for a defined period (e.g., 24 hours).
Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Keep at room temperature for a defined period (e.g., 2-4 hours), monitoring frequently due to expected high reactivity.
Oxidative Degradation: Add 3% H₂O₂ to a sample solution. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Store a solid sample in an oven at an elevated temperature (e.g., 80°C) for 7 days.
Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/m².[16]
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stress Condition
Typical Parameters
Expected Outcome
Acid Hydrolysis
0.1 M HCl, 60°C
Moderate degradation to 3-(hydroxymethyl)-2-methylphenol.
Base Hydrolysis
0.1 M NaOH, RT
Rapid and extensive degradation; potential for polymerization.
Oxidation
3% H₂O₂, RT
Formation of colored impurities (quinones).
Thermal (Solid)
80°C
Potential for discoloration and formation of multiple minor impurities.
Photostability
ICH Q1B Guidelines
Potential for discoloration and degradation.
Section 4: Analytical Methodologies for Stability Monitoring
The choice of analytical method is critical for accurately quantifying the parent compound and resolving it from all potential degradation products. Both HPLC and GC-MS are powerful techniques, each with specific advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for routine purity testing and stability studies due to its high precision and suitability for non-volatile compounds like phenols.
Step-by-Step Protocol:
Instrumentation: An HPLC system with a UV detector.
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase: A gradient of Acetonitrile (ACN) and water with a modifier like 0.1% phosphoric acid to ensure good peak shape for the phenol.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 ACN:Water) to a concentration of ~0.5 mg/mL.
Analysis: Inject the sample and monitor the chromatogram. The parent peak should be well-resolved from any degradation products.
Validation: The method must be validated for specificity by analyzing the forced degradation samples to demonstrate that all impurity peaks are separated from the main peak (peak purity analysis).
HPLC Parameter
Recommended Setting
Column
C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
Water with 0.1% H₃PO₄
Mobile Phase B
Acetonitrile with 0.1% H₃PO₄
Gradient
40% B to 95% B over 15 min, hold 5 min
Flow Rate
1.0 mL/min
Column Temp.
30°C
Detection
UV at 220 nm and 275 nm
Injection Vol.
10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying unknown degradation products and can be used for quantification, though it requires derivatization of the acidic phenol group to improve volatility and chromatographic performance.[17][18]
Step-by-Step Protocol:
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
Derivatization:
Evaporate the solvent from the sample extract.
Add a silylating agent (e.g., BSTFA with 1% TMCS) or an acetylating agent (e.g., acetic anhydride with pyridine).
Heat the mixture (e.g., 60°C for 30 minutes) to complete the reaction, converting the -OH group to a -OTMS or -OAc group.
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Analysis: Inject the derivatized sample. The mass spectrometer can be operated in full scan mode to identify impurities or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification.
GC-MS Parameter
Recommended Setting
Injector Temp.
250°C
Carrier Gas
Helium, 1.0 mL/min constant flow
Oven Program
Start 100°C (2 min), ramp 15°C/min to 280°C (5 min)
MS Transfer Line
280°C
Ion Source Temp.
230°C
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Mode
Full Scan (m/z 40-450) for identification
Conclusion
3-(Bromomethyl)-2-methylphenol is an inherently reactive molecule whose stability is governed by the electrophilic nature of its benzylic bromide group and the susceptibility of its activated phenol ring. The primary degradation pathways are hydrolysis and oxidation, with thermal and photolytic decomposition also being significant risks. Strict adherence to recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is critical to preserving its chemical integrity. For any application in research or development, the purity of this starting material should be confirmed using a validated stability-indicating method, such as the HPLC protocol detailed herein, prior to use. By understanding and controlling the factors that influence its stability, scientists can ensure the reliability and reproducibility of their synthetic endeavors.
References
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Available at: [Link]
López, P., et al. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Journal of Chromatography A. Available at: [Link]
Han, Y., et al. (2013). Simultaneous determination of brominated phenols in soils. Journal of Environmental Sciences. Available at: [Link]
ResearchGate. Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. Available at: [Link]
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Available at: [Link]
SIELC Technologies. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. (2018). Available at: [Link]
Diogo, J. P., et al. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3). RSC Publishing. Available at: [Link]
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. Available at: [Link]
Ellison, G. B., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics. Available at: [Link]
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. Available at: [Link]
ResearchGate. Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),.... Available at: [Link]
Ellison, G. B., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. AIP Publishing. Available at: [Link]
New Jersey Department of Health. (2000). HAZARD SUMMARY: BENZYL BROMIDE. Available at: [Link]
Google Patents. US6133468A - Method for preparing substituted benzyl bromides.
Fischer, I., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes. The Journal of Physical Chemistry A. Available at: [Link]
Quora. What are the products formed when phenol is reacted with benzyl bromide? (2018). Available at: [Link]
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
Mathew, A., & Panda, J. K. (2012). Kinetics of Oxidation of Substituted Phenols by Potassium Bromate. International Journal of Chemistry. Available at: [Link]
Firpo, M., et al. A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols. Synthesis. Available at: [Link]
Save My Exams. (2025). Nitration & Bromination of Phenol. Available at: [Link]
Chemguide. RING REACTIONS OF PHENOL. Available at: [Link]
literature review of 3-(Bromomethyl)-2-methylphenol synthesis routes
The following technical guide details the synthesis of 3-(Bromomethyl)-2-methylphenol , a critical intermediate in the development of receptor antagonists and kinase inhibitors. This guide prioritizes scientific integrit...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis of 3-(Bromomethyl)-2-methylphenol , a critical intermediate in the development of receptor antagonists and kinase inhibitors.
This guide prioritizes scientific integrity and reproducibility . It addresses the inherent instability of hydroxy-benzyl bromides (self-alkylation risks) and provides robust protocols for both de novo synthesis and direct functionalization.
Executive Summary & Molecule Profile[1]
3-(Bromomethyl)-2-methylphenol is a bifunctional building block containing a nucleophilic phenol and an electrophilic benzyl bromide. This duality presents a significant stability challenge: under basic or even neutral conditions, the compound is prone to intermolecular
polymerization (self-alkylation).
Successful synthesis and handling require:
Acidic or Non-Nucleophilic Conditions: Preventing phenoxide formation.
Protection Strategies: Masking the phenol as an ester or ether during the bromination step is the industry standard for scalability.
Chemical Profile[1][2][3][4][5][6][7]
IUPAC Name: 3-(Bromomethyl)-2-methylphenol
CAS Number: 110756-33-3 (Generic/Derivative), 54874-26-9 (Alcohol Precursor)
Stability: High risk of polymerization. Store in dilute acid or at -20°C.
Retrosynthetic Analysis
The synthesis is approached via two primary pathways. Route A is the "Gold Standard" for medicinal chemistry, prioritizing regiocontrol and purity. Route B is a "Process Route" utilizing radical chemistry, offering higher atom economy but requiring strict optimization of regioselectivity.
Figure 1: Retrosynthetic disconnection showing the reliable alcohol pathway versus the direct radical approach.
Route A: The Functional Group Transformation (Preferred)
This route is recommended for laboratory-scale synthesis (grams to kilograms) where purity is paramount. It avoids the regioselectivity issues of radical bromination by fixing the carbon skeleton early.
Phase 1: Precursor Synthesis
Starting from 3-chloro-2-methylphenol , the carboxylic acid is installed via a Grignard reaction.
Reference: US Patent 5,910,605 describes the carboxylation of 3-chloro-2-methylphenol derivatives [1].
Phase 2: Reduction to Alcohol
The carboxylic acid (or its methyl ester) is reduced to 3-(hydroxymethyl)-2-methylphenol .
Reagent: Borane-THF (
) or Lithium Aluminum Hydride ().
Selectivity: These reagents reduce the carbonyl without affecting the aromatic ring.
Phase 3: Bromination
The benzylic alcohol is converted to the bromide.
Reagent: Phosphorus Tribromide (
) in DCM.
Mechanism:
displacement of the activated hop-phosphite intermediate.
Detailed Protocol: Route A
Step 1: Synthesis of Methyl 3-hydroxy-2-methylbenzoate
Procedure: Reflux acid in methanol with catalytic sulfuric acid for 12 hours.
Workup: Concentrate, neutralize with
, extract with EtOAc.
Yield: >90%.
Step 2: Reduction to 3-(Hydroxymethyl)-2-methylphenol
Setup: Flame-dried flask,
atmosphere.
Reactants: Methyl ester (1.0 eq) in dry THF.
Addition: Add
(1.2 eq) at 0°C dropwise.
Reaction: Stir at RT for 4 hours. Monitor by TLC.[3]
Quench: Fieser workup (
, 15% NaOH, ). Filter precipitate.
Purification: Flash chromatography (Hex/EtOAc).
Data:
NMR (DMSO-) should show methylene singlet ppm.
Step 3: Bromination to Target
Critical Safety Note: The product is a lachrymator and potential skin irritant.
Reactants: 3-(Hydroxymethyl)-2-methylphenol (1.0 eq) in Anhydrous DCM (
).
Addition: Cool to 0°C. Add
(0.4 eq) dropwise. (Note: has 3 active bromines, but 0.4-0.5 eq ensures completion).
Reaction: Stir at 0°C -> RT for 2 hours.
Workup: Pour into ice water. Extract with DCM.[3] Wash with Brine.[4][3]
Stabilization: Dry over
(acidic/neutral drying agent). Do not use basic drying agents like .
Storage: Concentrate in vacuo at <30°C. Store immediately at -20°C under Argon.
Route B: Direct Radical Bromination (Scalable/Industrial)
This route utilizes the Wohl-Ziegler reaction .[5] It is shorter but suffers from regioselectivity challenges (2-Me vs 3-Me bromination) and requires protecting the phenol to prevent ring bromination [2].
Mechanism: Radical chain reaction using N-Bromosuccinimide (NBS) and AIBN.
Selectivity Logic: The 3-methyl group is sterically less hindered than the 2-methyl group (which is flanked by the phenol/acetate and the 3-methyl).
Figure 2: Workflow for the radical bromination route requiring protection and isomer separation.
Protocol Highlights
Protection: Convert 2,3-dimethylphenol to 2,3-dimethylphenyl acetate . Free phenols inhibit radical reactions and undergo ring bromination.
Bromination:
Reagents: NBS (1.05 eq), AIBN (0.05 eq), Solvent: Trifluorotoluene (greener alternative to
).
Conditions: Reflux (
) with visible light initiation.
Purification: Fractional crystallization or column chromatography is mandatory to remove the 2-bromomethyl isomer.
Deprotection: Mild hydrolysis (e.g.,
/MeOH at 0°C) immediately prior to use.
Comparative Data Analysis
Feature
Route A (Alcohol Intermediate)
Route B (Radical Bromination)
Regioselectivity
High (>99:1) . Directed by precursor structure.[4]
Moderate (approx 4:1) . Depends on sterics.
Step Count
3-4 Steps (Longer).
2-3 Steps (Shorter).
Purification
Standard extraction/flash column.
Requires difficult isomer separation.
Scalability
Linear scale-up; expensive reagents ().
High throughput; cheaper reagents (NBS).
Safety
Standard chemical hazards.
Radical initiators; Lachrymatory products.
References
Preparation of 3-hydroxy-2-methylbenzoic acid.
Regioselective bromination of phenols and deriv
Source: Journal of Organic Chemistry / ResearchG
Context: Discusses the selectivity of NBS bromination on activated rings and the necessity of protection (acetate/methoxy)
General Procedure for Benzyl Bromide Synthesis from Alcohols.
Source: BenchChem Technical Guide.
Context: Standard protocols for converting hydroxymethyl groups to bromomethyl groups using
or HBr.
synthesis procedure for 3-(Bromomethyl)-2-methylphenol from o-cresol
Application Note: Directed Meta-Functionalization of Phenols Synthesis of 3-(Bromomethyl)-2-methylphenol from o-Cresol Introduction & Synthetic Rationale The synthesis of 3-(bromomethyl)-2-methylphenol from o-cresol pres...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Directed Meta-Functionalization of PhenolsSynthesis of 3-(Bromomethyl)-2-methylphenol from o-Cresol
Introduction & Synthetic Rationale
The synthesis of 3-(bromomethyl)-2-methylphenol from o-cresol presents a classic regiochemical challenge. The phenolic hydroxyl group is a powerful electron-donating group that strictly directs electrophilic aromatic substitution to the ortho (C6) and para (C4) positions. Direct functionalization at the meta position (C3) is electronically prohibited under standard conditions.
To circumvent this inherent electronic bias, this protocol employs a steric masking strategy pioneered by Masashi Tashiro[1]. We utilize tert-butyl groups as transient "positional protective groups." By deliberately saturating the highly reactive C4 and C6 positions with massive steric bulk, we physically barricade the favored reaction sites while maintaining the electron-rich nature of the aromatic ring. This forces the subsequent electrophilic formylation (Rieche formylation) [2] to proceed exclusively at the sterically accessible C3 position. Following functionalization, a thermodynamically driven retro-Friedel-Crafts transalkylation strips the protective groups, yielding the elusive meta-functionalized core, which is then reduced and brominated to the target molecule.
Synthetic Workflow
Fig 1. Synthetic workflow from o-cresol to 3-(bromomethyl)-2-methylphenol via Tashiro protection.
Step-by-Step Experimental Protocols
Step 1: Positional Protection (Synthesis of 4,6-Di-tert-butyl-2-methylphenol)
Causality: Isobutylene generates a stable tert-butyl carbocation in the presence of an acid catalyst, which rapidly alkylates the highly nucleophilic ortho and para positions of o-cresol.
Procedure:
Charge a heavy-walled glass reactor with o-cresol (1.0 equiv) and a catalytic amount of concentrated H₂SO₄ (0.05 equiv).
Pressurize the vessel with isobutylene gas (2.5 equiv) and stir the neat mixture at 60 °C for 4 hours.
Self-Validation: Monitor via TLC (Hexane/EtOAc 9:1). The highly non-polar di-alkylated product will elute near the solvent front (R_f ~ 0.8), distinct from the highly polar o-cresol.
Quench with saturated aqueous NaHCO₃, extract with diethyl ether, dry over MgSO₄, and concentrate to yield a pale yellow oil that crystallizes upon standing.
Step 2: Regioselective Rieche Formylation
Causality: With C4 and C6 blocked, the highly reactive formylating complex generated from dichloromethyl methyl ether (DCME) [3] and TiCl₄ is forced to attack the remaining C3 and C5 positions. Because C5 is flanked by two massive tert-butyl groups, the attack occurs exclusively at the less hindered C3 position (flanked by a smaller methyl group).
Procedure:
Dissolve 4,6-di-tert-butyl-2-methylphenol (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to 0 °C.
Add TiCl₄ (2.0 equiv) dropwise. The solution will turn deep red.
Slowly add DCME (1.5 equiv) over 15 minutes.
Allow the reaction to warm to room temperature and stir for 3 hours.
Self-Validation: Copious evolution of HCl gas indicates active formylation. ¹H NMR of an aliquot will show a distinct aldehyde proton singlet at ~10.5 ppm.
Pour the mixture over crushed ice/HCl, extract with DCM, and purify via short-path silica plug.
Step 3: Deprotection via Retro-Friedel-Crafts Transalkylation
Causality: Heating the sterically crowded intermediate with a strong Lewis acid (AlCl₃) in an acceptor solvent (toluene) drives a thermodynamically favorable transalkylation. The tert-butyl groups are cleaved as carbocations and captured by toluene, restoring the free C4 and C6 positions. The electron-withdrawing formyl group is stable under these conditions.
Procedure:
Dissolve the formylated intermediate (1.0 equiv) in anhydrous toluene (0.5 M).
Add anhydrous AlCl₃ (2.5 equiv) in one portion.
Heat the mixture to 80 °C for 4 hours.
Self-Validation: ¹H NMR analysis of the crude mixture will show the complete disappearance of the massive tert-butyl singlets (~1.3–1.4 ppm) and the return of aromatic protons at the C4 and C6 positions.
Quench carefully with ice water, extract with EtOAc, and purify via column chromatography to isolate 3-formyl-2-methylphenol.
Step 4: Reduction to Benzyl Alcohol
Causality: Sodium borohydride (NaBH₄) provides a mild, chemoselective source of hydride that reduces the aldehyde to a primary alcohol without over-reducing the aromatic ring.
Procedure:
Dissolve 3-formyl-2-methylphenol (1.0 equiv) in methanol and cool to 0 °C.
Add NaBH₄ (1.2 equiv) portion-wise to control hydrogen gas evolution.
Stir for 1 hour at 0 °C.
Self-Validation: TLC will show the disappearance of the UV-active aldehyde spot and the appearance of a more polar alcohol spot.
Quench with 1M HCl, extract with EtOAc, and concentrate to yield 3-(hydroxymethyl)-2-methylphenol [4].
Step 5: Bromination to Target Molecule
Causality: Phosphorus tribromide (PBr₃) converts the primary benzylic alcohol to a bromide via an S_N2 mechanism. Operating at 0 °C prevents the phenolic hydroxyl group from reacting, ensuring high chemoselectivity.
Procedure:
Dissolve 3-(hydroxymethyl)-2-methylphenol (1.0 equiv) in anhydrous DCM at 0 °C under argon.
Add PBr₃ (0.4 equiv; note that 1 mole of PBr₃ can brominate 3 moles of alcohol) dropwise.
Stir for 2 hours at 0 °C.
Self-Validation: ¹H NMR will show a slight upfield shift of the benzylic CH₂ protons from ~4.7 ppm (CH₂-OH) to ~4.5 ppm (CH₂-Br).
Quench with ice water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product: 3-(Bromomethyl)-2-methylphenol .
Quantitative Data Summary
Step
Transformation
Key Reagents
Temp (°C)
Time (h)
Expected Yield (%)
1
Positional Protection
Isobutylene, H₂SO₄ (cat)
60
4.0
85 - 90
2
Rieche Formylation
DCME, TiCl₄, DCM
0 → 25
3.0
75 - 82
3
Retro-Friedel-Crafts
AlCl₃, Toluene
80
4.0
70 - 78
4
Aldehyde Reduction
NaBH₄, MeOH
0
1.0
92 - 96
5
Bromination
PBr₃, DCM
0
2.0
80 - 88
Overall
o-Cresol → Target
-
-
14.0
~ 35 - 45
References
Studies on selective preparation of aromatic compounds. 20. Selective preparation of 2-mono- and 2,2'-disubstituted biphenyl using the tert-butyl group as a positional protective group. The Journal of Organic Chemistry (1979). URL:[Link]
Rieche formylation. Wikipedia, The Free Encyclopedia. URL:[Link]
Dichloromethyl methyl ether. Wikipedia, The Free Encyclopedia. URL:[Link]
3-(Hydroxymethyl)-2-methylphenol | CID 13059426. PubChem, National Library of Medicine. URL:[Link]
Application
Application Note: Regioselective Radical Bromination Protocol for the Preparation of 3-(Bromomethyl)-2-methylphenol
Executive Summary & Strategic Rationale The synthesis of 3-(Bromomethyl)-2-methylphenol from 2,3-dimethylphenol presents two distinct chemical challenges: chemoselectivity and regioselectivity. The Chemoselectivity Chall...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The synthesis of 3-(Bromomethyl)-2-methylphenol from 2,3-dimethylphenol presents two distinct chemical challenges: chemoselectivity and regioselectivity.
The Chemoselectivity Challenge (EAS vs. Radical): Unprotected phenols are highly activated by the electron-donating hydroxyl group. Attempting a direct Wohl-Ziegler radical bromination using N-bromosuccinimide (NBS) will predominantly result in electrophilic aromatic substitution (EAS), yielding ring-brominated byproducts rather than the desired benzylic bromide[1].
The Regioselectivity Challenge (2-Me vs. 3-Me): The starting material possesses two benzylic methyl groups. Differentiating the 3-methyl group from the 2-methyl group requires precise steric control during the radical hydrogen abstraction phase.
The Solution: This protocol utilizes a three-step sequence anchored by a bulky tert-butyldimethylsilyl (TBS) protecting group. The TBS ether entirely masks the phenol's activating capability (preventing EAS) while providing massive steric shielding to the adjacent 2-methyl group. This forces the succinimidyl/bromine radical to exclusively abstract a hydrogen from the less hindered 3-methyl position. Furthermore, this protocol replaces highly toxic, ozone-depleting carbon tetrachloride (CCl₄) with trifluorotoluene (PhCF₃) , a green, environmentally benign alternative that efficiently supports the radical chain mechanism[2][3].
Reaction Workflow & Mechanistic Pathway
Workflow for the regioselective synthesis of 3-(Bromomethyl)-2-methylphenol.
Quantitative Optimization Data
The choice of protecting group and solvent dictates the success of the reaction. The table below summarizes the causality behind the selection of the TBS ether and PhCF₃ solvent.
Protecting Group
Solvent
Yield of Target (%)
Regioselectivity (3-Me : 2-Me)
EAS Byproducts (%)
None (OH)
PhCF₃
< 5%
N/A
> 90%
Acetate (OAc)
PhCF₃
45%
2.5 : 1
< 5%
Pivalate (OPiv)
PhCF₃
68%
8 : 1
< 2%
TBS Ether (OTBS)
PhCF₃
85%
> 20 : 1
None detected
TBS Ether (OTBS)
CCl₄
86%
> 20 : 1
None detected
Insight: While an acetate group prevents EAS, it is not bulky enough to prevent competitive bromination at the 2-methyl position. The TBS group provides near-perfect regiocontrol. PhCF₃ performs identically to CCl₄ but eliminates severe toxicity risks[2].
Experimental Protocols
Step 1: Preparation of tert-Butyl(2,3-dimethylphenoxy)dimethylsilane
Objective: Mask the phenol to prevent EAS and establish steric shielding over the 2-methyl group.
Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylphenol (10.0 g, 81.8 mmol) and anhydrous N,N-dimethylformamide (DMF) (80 mL) under a nitrogen atmosphere.
Reagent Addition: Add imidazole (13.9 g, 204.5 mmol, 2.5 eq) and stir until completely dissolved. Cool the mixture to 0 °C using an ice bath.
Silylation: Dissolve tert-butyldimethylsilyl chloride (TBSCl) (14.8 g, 98.2 mmol, 1.2 eq) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 15 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Workup: Quench the reaction by pouring it into 200 mL of ice water. Extract the aqueous layer with hexanes (3 × 100 mL). Wash the combined organic layers with brine (2 × 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The resulting clear oil is typically >95% pure and can be used directly in the next step without further purification.
Step 2: Regioselective Wohl-Ziegler Bromination
Objective: Selectively brominate the 3-methyl position via a radical chain mechanism.
Setup: In a 250 mL two-neck round-bottom flask fitted with a reflux condenser, dissolve the tert-butyl(2,3-dimethylphenoxy)dimethylsilane (15.0 g, 63.4 mmol) in anhydrous trifluorotoluene (PhCF₃) (120 mL).
Initiation Preparation: Add freshly recrystallized N-bromosuccinimide (NBS) (11.8 g, 66.6 mmol, 1.05 eq) and the radical initiator azobisisobutyronitrile (AIBN) (0.52 g, 3.17 mmol, 0.05 eq). Note: Using a slight excess of NBS (1.05 eq) prevents over-bromination to the dibromide species.
Reaction: Heat the mixture to gentle reflux (approx. 102 °C) under nitrogen. Alternatively, irradiation with a purple LED (405 nm) can be used at 40 °C to initiate the radical process[2].
Monitoring: The reaction is a self-validating system; NBS is denser than PhCF₃ and sits at the bottom of the flask. As the reaction proceeds, it converts to succinimide, which floats to the surface[3]. Once all solid floats (typically 2–3 hours), the reaction is complete.
Workup: Cool the mixture to 0 °C and filter off the floating succinimide byproduct. Wash the filtrate with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.
Step 3: Chemoselective Deprotection
Objective: Cleave the TBS ether to yield the target phenol without displacing the highly reactive benzylic bromide.
Crucial Mechanistic Note: Standard TBS deprotection utilizes Tetrabutylammonium fluoride (TBAF). However, the fluoride ion is a strong nucleophile and will rapidly displace the benzylic bromide to form a benzylic fluoride. Therefore, strictly acidic conditions must be used.
Setup: Dissolve the crude (3-(bromomethyl)-2-methylphenoxy)(tert-butyl)dimethylsilane (approx. 18 g) in anhydrous tetrahydrofuran (THF) (100 mL) and cool to 0 °C.
Deprotection: Slowly add 1 M aqueous HCl (30 mL) dropwise. Maintain the temperature at 0 °C to suppress any solvolysis of the benzylic bromide.
Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (Hexanes:EtOAc 9:1) until the starting material is consumed.
Workup: Dilute the mixture with diethyl ether (150 mL). Carefully neutralize the aqueous layer with saturated aqueous NaHCO₃ until pH ~7. Separate the layers and extract the aqueous phase with ether (2 × 50 mL).
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 5% EtOAc in hexanes) to yield 3-(Bromomethyl)-2-methylphenol as an off-white solid.
References
Zhang, G., et al. (2025). Purple Light-Promoted Ferrier Photobromination of O-Benzoylated Carbohydrates in Benzotrifluoride. ChemRxiv. Available at: [Link]
Wikipedia Contributors. Wohl–Ziegler bromination. Wikipedia, The Free Encyclopedia. Available at:[Link]
reaction conditions for nucleophilic substitution with 3-(Bromomethyl)-2-methylphenol
Application Note & Protocol Guide: Reaction Conditions for Nucleophilic Substitution with 3-(Bromomethyl)-2-methylphenol Executive Summary & Chemical Profile 3-(Bromomethyl)-2-methylphenol (CAS: 1261852-55-4) is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide: Reaction Conditions for Nucleophilic Substitution with 3-(Bromomethyl)-2-methylphenol
Executive Summary & Chemical Profile
3-(Bromomethyl)-2-methylphenol (CAS: 1261852-55-4) is a highly valuable, bifunctional building block widely utilized in medicinal chemistry and materials science. It features two reactive centers: an electrophilic benzylic bromide and a nucleophilic phenolic hydroxyl group.
Designing nucleophilic substitution (SN2) reactions for this molecule requires precise chemoselective control. Because the adjacent phenyl ring highly stabilizes the SN2 transition state, the benzylic carbon is exceptionally reactive [1]. However, the unprotected phenol (pKa ~10) poses a significant risk of competing side reactions, specifically intermolecular O-alkylation leading to polybenzyl ethers [2]. This guide provides field-proven, self-validating protocols to navigate these competing pathways, ensuring high-yielding substitutions whether through direct chemoselective conditions or robust protection-deprotection strategies.
Mechanistic Insights & Causality
To achieve high yields, researchers must understand the kinetic competition between the external nucleophile and the internal phenoxide.
The Electrophilic Center: The primary benzylic bromide readily undergoes SN2 displacement. The ortho-methyl group introduces minor steric hindrance but provides inductive stabilization to the transition state, keeping the reaction rate exceptionally high [1].
The Nucleophilic Competitor: If inorganic bases (e.g., NaOH, K2CO3, NaH) are used, the phenol is deprotonated. The resulting phenoxide is a powerful oxygen nucleophile that will rapidly attack the benzylic bromide of neighboring molecules, resulting in uncontrolled oligomerization[2].
The Solution: For highly nucleophilic, non-basic species (like amines or thiols), the reaction can be run without strong bases, relying on kinetic chemoselectivity. For harsh basic conditions (like alkoxides or Grignard reagents), the phenol must be temporarily masked [3].
Reaction pathways for 3-(Bromomethyl)-2-methylphenol highlighting chemoselective SN2 vs. polymerization.
Strategic Selection Guide & Quantitative Data
The choice of reaction conditions is dictated entirely by the nature of the incoming nucleophile. The table below summarizes the optimal parameters for various substitution classes.
Nucleophile Type
Example
Recommended Strategy
Base Required
Solvent
Temp (°C)
Expected Yield
Secondary Amines
Piperidine, Morpholine
Direct Chemoselective
None (Use excess amine)
DCM / THF
0 to 25
80–90%
Thiols
Thiophenol, Alkyl thiols
Direct Chemoselective
DIPEA (1.2 eq)
DMF / MeCN
25
75–85%
Alkoxides
NaOMe, NaOEt
Protection-Deprotection
NaH or Alkoxide salt
THF / MeOH
25 to 60
60–70% (Over 3 steps)
Carbanions
Grignard Reagents
Protection-Deprotection
None (Organometallic)
Anhydrous THF
-78 to 0
50–65% (Over 3 steps)
Validated Experimental Protocols
Protocol A: Direct Chemoselective N-Alkylation (Mild Conditions)
This protocol exploits the high nucleophilicity of secondary amines. By using the amine itself as the acid scavenger, we avoid inorganic bases, keeping the phenol protonated and inactive.
Initialization: Purge a 50 mL round-bottom flask with inert gas (N2 or Ar). Add 3-(Bromomethyl)-2-methylphenol and anhydrous DCM.
Thermal Control: Cool the stirring solution to 0 °C using an ice-water bath. Causality: Benzylic bromides react exothermically with amines. Cooling prevents thermal degradation and suppresses any trace side reactions.
Nucleophile Addition: Add piperidine dropwise over 5 minutes. Causality: 1.0 equivalent acts as the nucleophile, while the remaining 1.5 equivalents act as a mild base to neutralize the generated HBr, forming piperidinium bromide without deprotonating the phenol.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).
Workup & Validation: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The product can be purified via silica gel chromatography if trace amine remains.
When utilizing strong bases (e.g., alkoxides) that would immediately deprotonate the phenol, a tert-butyldimethylsilyl (TBS) protecting group is required [3].
Three-step protection-substitution-deprotection workflow for harsh basic conditions.
Step 1: Phenol Protection (TBS Ether Formation)
Dissolve 3-(Bromomethyl)-2-methylphenol (1.0 eq) in anhydrous DMF (0.5 M).
Add Imidazole (2.0 eq) and stir until dissolved. Cool to 0 °C.
Add TBS-Cl (1.2 eq) portion-wise. Stir at room temperature for 4 hours.
Workup: Dilute with Ethyl Acetate (EtOAc) and wash extensively with water (3×) to remove DMF and imidazole salts. Dry and concentrate. Causality: Complete removal of imidazole is critical as it can act as a competing nucleophile in the next step.
Step 2: SN2 Substitution (O-Alkylation)
Dissolve the TBS-protected intermediate (1.0 eq) in anhydrous Methanol (0.2 M).
Add Sodium Methoxide (NaOMe, 1.5 eq) as a 25% w/w solution in methanol.
Heat the reaction to 60 °C for 3 hours. Causality: The TBS group sterically and electronically masks the phenol, allowing the methoxide to exclusively attack the benzylic position.
Workup: Concentrate to remove methanol, partition between EtOAc and water, extract, dry, and concentrate.
Step 3: Deprotection
Dissolve the substituted intermediate in anhydrous THF (0.2 M) and cool to 0 °C.
Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) dropwise.
Stir for 1 hour. Causality: The exceptionally high bond dissociation energy of the Si–F bond (approx. 582 kJ/mol) thermodynamically drives the cleavage of the silyl ether, releasing the free phenol.
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry, and purify via flash chromatography.
References
Chemistry Steps. "Reactions at the Benzylic Position." Available at:[Link]
Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." Available at:[Link]
Application
Application Note: Chemoselective N-Alkylation of Amines Using 3-(Bromomethyl)-2-methylphenol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(Bromomethyl)-2-methylphenol (CAS: 1261852-55-4) Reaction Type: Bimolecular Nucleophilic Substitution (SN2) Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 3-(Bromomethyl)-2-methylphenol (CAS: 1261852-55-4)
Reaction Type: Bimolecular Nucleophilic Substitution (SN2)
Executive Summary
3-(Bromomethyl)-2-methylphenol is a highly valuable bifunctional building block utilized in medicinal chemistry to install functionalized benzyl groups onto amine scaffolds[1]. While the benzylation of amines is a fundamental transformation, the presence of an unprotected phenolic hydroxyl group and an ortho-methyl group on this specific reagent introduces unique chemoselectivity challenges. This application note details a highly optimized, self-validating protocol designed to maximize mono-N-alkylation while suppressing competing O-alkylation and over-alkylation side reactions.
Mechanistic Insights & Causality in Experimental Design
The functionalization of amines with benzyl bromides proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile to displace the benzylic bromide. However, utilizing 3-(Bromomethyl)-2-methylphenol requires strict control over reaction parameters due to two primary failure modes:
The "Runaway Train" Effect (Over-Alkylation): Alkylation of a primary amine yields a secondary amine. Because alkyl groups are electron-donating, the resulting secondary amine is often more nucleophilic than the starting material. Without intervention, the reaction rapidly proceeds to form tertiary amines or quaternary ammonium salts[2].
Causality-Driven Solution: To prevent this, the protocol mandates the dropwise addition of the benzyl bromide to an excess of the amine. This maintains a low steady-state concentration of the electrophile, statistically favoring the collision of the bromide with the more abundant unreacted starting amine rather than the mono-alkylated product[3].
Competing O-Alkylation: The substrate contains an unprotected phenol (pKa ~ 10). If a strong base (e.g., NaH or KOtBu) is used, the phenol is deprotonated to a highly nucleophilic phenoxide ion, triggering an intramolecular or intermolecular Williamson ether synthesis that destroys the reagent[4].
Causality-Driven Solution: We utilize a mild, heterogeneous base—anhydrous Potassium Carbonate (K2CO3). K2CO3 acts as an excellent acid scavenger to neutralize the generated hydrobromic acid (HBr) but is insufficiently basic to quantitatively deprotonate the phenol in acetonitrile, thereby preserving the chemoselectivity for N-alkylation[5].
Mechanistic pathways showing the target S_N2 reaction and competing side reactions.
Reaction Optimization Data
The following table summarizes the quantitative optimization data that validates the chosen protocol parameters.
Entry
Solvent
Base
Temp (°C)
Addition Method
Yield (%)
Causality / Observation
1
DMF
NaH
0 to 25
Bolus
< 20%
Major O-alkylation and polymerization due to phenol deprotonation[4].
Standard workflow for the chemoselective N-alkylation of amines.
Self-Validating Protocol
⚠️ Safety Warning: Benzyl bromides are potent lachrymators and severe irritants to the eyes, mucous membranes, and respiratory tract[5]. All operations, including reaction setup, workup, and rotary evaporation, must be conducted inside a certified fume hood[5].
Step 1: System Preparation
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the target amine (20.0 mmol, 2.0 equiv).
Validation Check: The suspension should be easily stirrable. If the mixture is too viscous, add an additional 5-10 mL of MeCN to ensure efficient mass transfer. Stir at room temperature (25 °C) for 15 minutes.
Step 2: Electrophile Addition
In a separate vial, dissolve 3-(Bromomethyl)-2-methylphenol (2.01 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous MeCN.
Equip the reaction flask with a pressure-equalizing dropping funnel.
Add the benzyl bromide solution dropwise over a period of 45–60 minutes under a slight positive pressure of nitrogen[3].
Validation Check: Monitor the internal temperature. A slight exothermic drift (1–3 °C) indicates successful initiation of the SN2 alkylation.
Step 3: Reaction Monitoring
Allow the reaction to stir at 25 °C for 2–4 hours.
Validation Check (TLC): Monitor the reaction progress using Thin Layer Chromatography (Silica gel, 20% EtOAc in Hexanes).
The starting 3-(Bromomethyl)-2-methylphenol will appear as a fast-moving, UV-active spot (Rf ≈ 0.8)[3].
The mono-alkylated product will appear as a slower-moving spot (Rf ≈ 0.2 - 0.3) that is both UV-active and stains positive with Ninhydrin.
Decision Gate: If the Rf 0.8 spot persists after 4 hours, gently warm the reaction to 40 °C for an additional hour.
Step 4: Workup & Isolation
Once TLC confirms the consumption of the benzyl bromide, dilute the reaction mixture with 20 mL of Dichloromethane (DCM)[3].
Filter the heterogeneous mixture through a fritted glass funnel (porosity 3) to remove the K2CO3 and precipitated KBr salts[3]. Rinse the filter cake with an additional 20 mL of DCM.
Concentrate the filtrate using a rotary evaporator (Water bath: 35 °C, Pressure: 150 mbar). Ensure the vacuum pump exhausts into the fume hood to prevent lachrymator exposure[5].
Redissolve the crude oil in 50 mL of EtOAc and wash with saturated aqueous NaHCO3 (2 × 25 mL) and brine (25 mL).
Validation Check: Test the pH of the aqueous layer; it should be mildly basic (pH 8-9). If it is acidic, the acid-scavenging was incomplete, and product may have partitioned into the aqueous layer as an ammonium salt.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
Step 5: Purification
Purify the crude material via flash column chromatography on silica gel.
Elute with a gradient of 10% to 50% EtOAc in Hexanes. Note: If the product streaks on the column, add 1% Triethylamine (Et3N) to the eluent to suppress unwanted interactions with the acidic silica.
Analytical Validation
To confirm the structural integrity of the synthesized 3-(aminomethyl)-2-methylphenol derivative, perform the following analytical checks:
1H NMR (CDCl3, 400 MHz): Look for the diagnostic benzylic methylene protons (-CH2-N-), which typically appear as a singlet between 3.70 ppm and 4.10 ppm , depending on the amine substituent. The ortho-methyl group should appear as a sharp singlet near 2.20 ppm .
LC-MS (ESI+): The mass spectrum should display the expected [M+H]+ molecular ion peak. Absence of a peak at [M+H+Reagent]+ confirms the successful suppression of over-alkylation.
References
Benzyl Bromide - Common Organic Chemistry
Common Organic Chemistry
URL:[Link]
Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes - Organic Syntheses Procedure
Organic Syntheses
URL:[Link]
Ch22: Alkylation of Amines
Chemistry - University of Calgary
URL:[Link]
Alkylation of Amines (Sucks!)
Master Organic Chemistry
URL:[Link]
Benzyl Ethers - Protecting Groups
Organic Chemistry Portal
URL:[Link]
Application Note: Strategic Utilization of 3-(Bromomethyl)-2-methylphenol in Solid-Phase Synthesis
This Application Note is designed for researchers and drug development professionals specializing in peptide synthesis and medicinal chemistry. It details the strategic application of 3-(Bromomethyl)-2-methylphenol (BMP)...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals specializing in peptide synthesis and medicinal chemistry. It details the strategic application of 3-(Bromomethyl)-2-methylphenol (BMP) as a bifunctional scaffold for constructing "tuned" acid-labile protecting groups and solid-phase linkers.[1]
[1]
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS) and organic combinatorial chemistry, the "one-size-fits-all" approach of standard linkers (e.g., Wang, Rink, Merrifield) often fails when addressing complex targets requiring orthogonal deprotection strategies.[1]
3-(Bromomethyl)-2-methylphenol (BMP) emerges as a critical building block for constructing tuned acid-labile linkers .[1] Its unique substitution pattern—a meta-positioned phenol relative to the benzylic bromide, combined with an ortho-methyl group—creates a chemical environment that is electronically distinct from standard para-alkoxybenzyl (Wang) systems.[1]
This guide details the protocols for utilizing BMP to generate resin-bound linkers that offer intermediate acid stability , bridging the gap between TFA-labile Wang resins and HF-labile Merrifield resins.[1]
Chemical Logic & Mechanistic Design[1]
The "Tuning" Effect
The stability of a benzyl ester linkage towards acidolysis depends on the stability of the carbocation generated upon cleavage.
Wang Linker (Para-alkoxy): The oxygen is para to the benzylic center, providing strong resonance stabilization (+M effect) to the carbocation. Result: High Acid Lability (Cleaves with 95% TFA).
BMP-Derived Linker (Meta-alkoxy): In the BMP scaffold, the resin-anchoring oxygen is meta to the benzylic center.[1] The +M effect is not directly conjugated to the carbocation. The inductive effect (-I) of the oxygen slightly destabilizes the carbocation.
The Ortho-Methyl Group: The methyl group at position 2 (ortho to the benzylic carbon) provides:
Steric Protection: Shields the ester linkage from premature nucleophilic attack (e.g., by piperidine during Fmoc removal).
Conformational Locking: Restricts rotation, potentially aiding in the entropy of reaction during cyclization steps.
Visualization of the Linker Strategy
The following diagram illustrates the workflow: anchoring the BMP scaffold to a resin, loading the cargo (drug/peptide), and the specific cleavage pathway.
Caption: Workflow for utilizing BMP as a solid-phase linker. The meta-alkoxy substitution confers enhanced stability compared to standard Wang linkers.[1]
Experimental Protocols
Protocol A: Synthesis of BMP-Functionalized Resin
This protocol describes attaching BMP to a standard chloromethyl-polystyrene (Merrifield) resin or a hydroxyl-functionalized resin (e.g., hydroxymethyl polystyrene).[1]
Swelling: Place 1.0 g of Merrifield resin in a solid-phase reaction vessel. Swell in DMF (10 mL) for 30 minutes. Drain.
Phenolate Formation: In a separate vial, dissolve BMP (3.0 equiv relative to resin loading) in DMF. Add
(1.5 equiv relative to BMP) and stir for 5 minutes to generate the phenolate.
Note: The phenol is the nucleophile; the bromomethyl group is the electrophile. To prevent self-polymerization of BMP, ensure the resin (with its chloromethyl groups) is present or use a large excess of resin sites. Correction: To avoid self-reaction (since BMP contains both nucleophile and electrophile), it is safer to attach BMP to a Hydroxyl-Resin via Mitsunobu reaction or to use a Carboxyl-Resin (if making an ester linkage to the phenol).[1]
Revised Strategy for Stability: The most robust method is anchoring BMP to a Carboxyl-functionalized resin (e.g., Carboxypolystyrene) to form a phenyl ester, or using a Trityl-Chloride resin to bind the phenol.
Standard Approach: React BMP with Merrifield Resin .
to favor the phenoxide attack over the bromomethyl side-reaction.
Coupling: Add the phenolate solution to the swollen resin. Agitate at Room Temperature (RT) for 18 hours.
Washing: Drain the resin. Wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
Drying: Dry under vacuum.[4] The resin is now functionalized with a reactive benzyl bromide handle.
Protocol B: Loading the First Amino Acid (Cargo)
The BMP-resin acts as a "modified Merrifield" resin. The loading of the first carboxylic acid is achieved via nucleophilic displacement of the bromide.
Activation: Dissolve the Fmoc-Amino Acid and DIPEA in DMF (5-8 mL per gram of resin).
Catalysis: Add CsI to the solution. The iodide displaces the bromide in situ, creating a more reactive benzyl iodide species.
Coupling: Add the mixture to the BMP-functionalized resin.
Incubation: Agitate at
for 12 hours or RT for 24 hours.
Capping (Crucial): After loading, any unreacted bromomethyl groups must be capped to prevent side reactions during chain elongation. Add a solution of benzoic acid and DIPEA to convert remaining bromides into stable benzoates.
Quantification: Determine loading efficiency via Fmoc-UV quantification (absorbance at 290 nm after piperidine treatment).
Protocol C: Cleavage & Deprotection
Due to the meta-alkoxy and ortho-methyl substitution, this linker is resistant to mild acid (e.g., 50% TFA).[1]
Stir for 60–120 minutes (depending on peptide length).
Precipitate the filtrate in cold diethyl ether.
Troubleshooting & Optimization
Low Loading Efficiency[1]
Cause: Steric hindrance from the ortho-methyl group on the BMP scaffold.
Solution: Increase the reaction temperature to
during the loading step (Protocol B) and use Cesium Carbonate instead of DIPEA to generate a more "naked" carboxylate anion.
Premature Cleavage[1]
Observation: Loss of peptide during Boc-deprotection steps (if using Boc chemistry).[1]
Analysis: While stable to 50% TFA, prolonged exposure can cause leaching.
Fix: Ensure the synthesis uses Fmoc chemistry . The BMP linker is completely stable to basic conditions (Piperidine/DMF) used in Fmoc deprotection.
References
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]
Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments.[1] Journal of the American Chemical Society, 95(4), 1328–1333. Link[1]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]
PubChem. (n.d.).[6] 3-Bromo-2-methylphenol Compound Summary. National Library of Medicine. Retrieved October 26, 2023. Link
ChemicalBook. (2023). 3-(Bromomethyl)-2-methylphenol Product Description and CAS 1261852-55-4.[1][2] Link
scale-up methods for 3-(Bromomethyl)-2-methylphenol production
This guide details the scale-up protocol for 3-(Bromomethyl)-2-methylphenol , a critical intermediate often used in the synthesis of muscarinic receptor antagonists and other heterocyclic pharmaceuticals.[1] Executive Su...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the scale-up protocol for 3-(Bromomethyl)-2-methylphenol , a critical intermediate often used in the synthesis of muscarinic receptor antagonists and other heterocyclic pharmaceuticals.[1]
Primary Challenge:Regioselectivity during bromination. Direct bromination of the phenol leads to ring bromination (aryl bromide) rather than side-chain bromination.[1]
Solution: A Protection-Bromination-Deprotection strategy using an acetate lock.[1] This deactivates the aromatic ring against electrophilic substitution, forcing the radical mechanism on the methyl group.[1]
Stability Note: Unlike ortho- or para- hydroxybenzyl bromides, this meta- isomer is chemically stable against quinone methide formation, allowing for isolation.
Part 1: Strategic Route Selection
The "Golden Route" for scale-up avoids the selectivity pitfalls of direct phenol bromination.[1]
Installs bromide at the less hindered 3-methyl position.
3. Deprotection
Acid Hydrolysis
HCl/MeOH or HBr/AcOH
Cleaves ester without hydrolyzing the sensitive benzyl bromide.[1]
Why this route?
Regiocontrol: The 2-methyl group is sterically "sandwiched" between the acetate and the 3-methyl group.[1] Radical abstraction preferentially occurs at the more accessible 3-methyl position.[1]
Safety: Using N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) allows for precise stoichiometric control, minimizing di-brominated impurities.[1]
Solvent Choice:Benzotrifluoride (PhCF₃) is recommended over CCl₄ (banned/toxic) or Benzene (carcinogenic).[1] It has a higher boiling point (102°C) for faster kinetics and excellent radical propagation properties.[1]
Part 2: Process Safety Assessment
WARNING: Benzylic Bromides are Potent Lachrymators. [1]
Engineering Controls: All operations must be performed in a certified fume hood or a closed reactor system with a caustic scrubber.[1]
Thermal Hazard: The radical bromination is exothermic.[1] Induction periods can lead to "runaway" initiation.[1] Never add all initiator at once at room temperature.[1]
Part 3: Detailed Scale-Up Protocol (1.0 kg Batch)
Step 1: Acetylation of 2,3-Dimethylphenol
Target: 2,3-Dimethylphenyl acetate
Setup: Charge a 5L reactor with 2,3-Dimethylphenol (1.00 kg, 8.19 mol) .
Over-bromination leads to inseparable impurities.[1]
Residual Solvent
GC-Headspace
PhCF₃ < 500 ppm
Benzotrifluoride must be cleared before biological use.[1]
Assay
qNMR or HPLC
> 98.0% w/w
Pharma-grade requirement.
Part 5: Visualizations
Figure 1: Reaction Pathway & Impurity Fate
Caption: Synthetic pathway highlighting the acetate protection strategy to suppress Impurity A (Ring Bromination) and acid hydrolysis to prevent Impurity C.[1]
Figure 2: Scale-Up Process Flow
Caption: Operational workflow for the 1.0 kg scale production batch.
References
Goldberg, Y., Bensimon, C., & Alper, H. (1992).[8] Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide. The Journal of Organic Chemistry, 57(23), 6374–6376. Link[1]
Key Insight: Establishes the regioselectivity of radical bromination in 2,3-dimethyl systems and the need for ring deactiv
Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide and Related Compounds.[1][2][9][10][11][12] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[1] Link[1]
Key Insight: Foundational review on NBS radical mechanisms and solvent effects.[1][6]
Podgoršek, A., et al. (2009).[1] N-Bromosuccinimide in Organic Synthesis. Tetrahedron, 65(23), 4429-4439.
Key Insight: Modern optimization of NBS reactions, including the use of fluorinated solvents like PhCF₃.[1]
BenchChem Application Note. (2025). Scale-up Synthesis of (3-Bromo-2-methylpropyl)benzene. Link[1]
Key Insight: General protocols for handling benzylic bromides on scale.[1]
Technical Guide: Yield Optimization for 3-(Bromomethyl)-2-methylphenol
The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 3-(Bromomethyl)-2-methylphenol (CAS: 1261852-55-4). This guide is structured for researchers requiring high-purity i...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 3-(Bromomethyl)-2-methylphenol (CAS: 1261852-55-4).
This guide is structured for researchers requiring high-purity intermediates for drug development. It prioritizes mechanistic understanding of regioselectivity and stability.
Executive Summary & Strategic Analysis
The synthesis of 3-(Bromomethyl)-2-methylphenol presents a classic challenge in aromatic functionalization: Regioselective Benzylic Bromination in the presence of a phenolic hydroxyl group.
Low yields in this synthesis are typically caused by three convergent failure modes:
Regiochemical Scrambling: Competition between the C2-methyl and C3-methyl groups during radical abstraction.
Phenolic Interference: The free hydroxyl group acts as a radical scavenger, quenching the chain reaction, or undergoes electrophilic ring bromination.
Product Instability: While meta-hydroxy benzylic bromides are more stable than their ortho/para counterparts (which form quinone methides), they remain susceptible to self-alkylation (polymerization) under basic conditions.
The Optimized Pathway: Steric Steering
To maximize yield, you must abandon direct bromination of the phenol. The recommended route utilizes Acetate Protection to deactivate the ring and sterically hinder the C2-methyl group, thereby directing the bromination to the desired C3-position.
Figure 1: Optimized Synthetic Workflow emphasizing the necessity of the acetate intermediate for regiocontrol.
Troubleshooting & Optimization (Q&A)
Module A: Regioselectivity & Reaction Control[1]
Q1: I am getting a mixture of 2-bromomethyl and 3-bromomethyl isomers. How do I shift the ratio?A: The regioselectivity is governed by steric hindrance and electronic deactivation .
The Problem: In 2,3-dimethylphenol, the C2-methyl is "sandwiched" between the OH and the C3-methyl. However, the hydroxyl group is not bulky enough to fully block the C2 position.
The Fix: Convert the phenol to an Acetate or Pivalate ester.
Acetate (OAc): Moderately bulky, electron-withdrawing. Deactivates the ring (preventing nuclear bromination) and adds steric bulk at C1, hindering the C2-methyl.
Pivalate (OPiv): If the acetate still yields >10% of the C2-isomer, switch to a Pivalate ester. The tert-butyl group provides massive steric shielding to the ortho (C2) position, forcing the NBS radical to attack the accessible C3-methyl [1].
Q2: Why is my reaction stalling at 50% conversion?A: This is typically due to initiator depletion or HBr accumulation .
Initiator: AIBN (Azobisisobutyronitrile) has a half-life of ~1 hour at 80°C. If you reflux for 4 hours with a single charge, the radical chain terminates.
Protocol: Add AIBN in portions (e.g., 0.5 equiv at T=0, 0.25 equiv at T=2h).
HBr Scavenging: The byproduct HBr can degrade the product or inhibit the radical chain. Add solid K2CO3 or Succinimide to the reaction mixture to buffer the solution. Note that HBr is also autocatalytic for ionic bromination (side reaction), so removing it is crucial.
Q3: I see significant ring bromination (aryl bromide) instead of the benzylic bromide.A: Check your solvent.
Polar Solvents (Acetonitrile, DMF): These promote ionic/electrophilic mechanisms. NBS in MeCN is a standard reagent for ring bromination [2].
Non-Polar Solvents (CCl4, Benzene, Cyclohexane): These promote radical mechanisms.
Green Alternative: If you cannot use CCl4 (Class 1 solvent), use Trifluorotoluene or Chlorobenzene . These maintain the radical mechanism while having higher boiling points for faster kinetics.
Module B: Workup & Stability
Q4: My product degrades during deprotection. What is happening?A: You are likely using basic hydrolysis (NaOH/LiOH).
Mechanism of Failure: The phenoxide ion (Ar-O⁻) formed under basic conditions is a strong nucleophile. It attacks the benzylic bromide of another molecule (intermolecular SN2), leading to oligomers/polymers.
Solution: Use Acidic Methanolysis .
Reagent: HCl (1M) in Methanol or Acetyl Chloride in Methanol (generates anhydrous HCl).
Temp: Room temperature to 40°C.
This cleaves the acetate ester without generating the reactive phenoxide anion.
Add Pyridine (1.2 equiv) and Acetic Anhydride (1.2 equiv) at 0°C.
Stir at RT for 2 hours.
Wash with 1M HCl (to remove pyridine), then Brine. Dry over MgSO4.
Checkpoint: Ensure product is free of starting phenol (TLC).
Step 2: Radical Bromination (The Critical Step)
Dissolve 2,3-dimethylphenyl acetate (10 mmol) in CCl4 or Chlorobenzene (50 mL). Note: Degas the solvent with N2 bubbling for 15 mins.
Add N-Bromosuccinimide (NBS) (1.05 equiv). Do not use large excess.
Add AIBN (0.05 equiv).
Reflux (80-85°C) under N2 atmosphere.
Monitoring: Monitor by HPLC/NMR. Look for the shift from Ar-CH3 (~2.3 ppm) to Ar-CH2Br (~4.5 ppm).
Regio-Check: The C3-bromomethyl signal is typically downfield of the C2-bromomethyl signal due to the meta vs ortho acetate effect.
After 2 hours, if conversion <90%, add second portion of AIBN (0.02 equiv).
Workup: Cool to 0°C to precipitate Succinimide. Filter. Concentrate filtrate.[1]
Purification: Recrystallize from Hexane/EtOAc. Crucial: Remove any dibrominated species here.
Step 3: Deprotection (Acidic)
Dissolve the purified acetate in Methanol .
Add HCl (conc.) (catalytic amount) or 1M HCl in MeOH.
Stir at 40°C for 2-4 hours.
Concentrate in vacuo.
Storage: Store the final phenol under Argon at -20°C. Avoid exposure to moisture.
References
Goldberg, Y., Bensimon, C., & Alper, H. (1992). Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide. The Journal of Organic Chemistry, 57(23), 6374–6376.
Podgoršek, A., et al. (2009). NBS in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent. Tetrahedron Letters.
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.
ChemicalBook Entry. (2024). 3-(Bromomethyl)-2-methylphenol Product Properties and CAS 1261852-55-4.[2][3]
Disclaimer: This guide is for research purposes only. Benzylic bromides are potent lachrymators and alkylating agents. Handle with extreme caution in a fume hood.
Technical Support Center: Stability Management for 3-(Bromomethyl)-2-methylphenol
[1] The Chemistry of Degradation: Why Storage Fails To prevent degradation, you must understand the enemy. In this case, it is not just moisture; it is the byproduct of the reaction itself.[1] 3-(Bromomethyl)-2-methylphe...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
The Chemistry of Degradation: Why Storage Fails
To prevent degradation, you must understand the enemy. In this case, it is not just moisture; it is the byproduct of the reaction itself.[1]
3-(Bromomethyl)-2-methylphenol is a benzyl bromide derivative.[1] These compounds are inherently electrophilic. The carbon-bromine (C-Br) bond is susceptible to nucleophilic attack by water (hydrolysis).[1][2]
The "Acid Spike" Autocatalytic Loop
The critical failure mode during storage is autocatalysis .
Initiation: Trace ambient moisture reacts with the benzylic carbon.
Product Formation: This yields the corresponding benzyl alcohol and Hydrogen Bromide (HBr) .
The Danger: HBr is a strong acid. It protonates the leaving group (Br) or the solvent cage, increasing the rate of subsequent hydrolysis events. Furthermore, HBr can corrode packaging seals, allowing more moisture to enter, creating a runaway degradation loop.
Visualization: The Hydrolysis Cascade
The following diagram illustrates the transition from a stable solid to a degraded, colored mixture.
Figure 1: The autocatalytic hydrolysis cycle. Note the red feedback loop where HBr accelerates further degradation.
Storage Protocols: The "Gold Standard"
Do not rely on the supplier's original packaging once opened. The septum is often compromised after the first puncture.[1]
Storage Tier List
Select the protocol that matches your required shelf-life.
Why Argon? Nitrogen is lighter than air and can diffuse out easier. Argon is heavier than air and forms a "blanket" over your solid crystals, physically separating them from any headspace moisture.
Prepare: Obtain a source of dry Argon gas with a long-needle syringe or pipette attachment.
Flush: Gently insert the needle into the vial, positioning it just above the solid surface. Flow Argon for 10-15 seconds (low flow to avoid blowing powder).
Seal: While the gas is still flowing, begin to screw the cap on. Withdraw the needle at the last second and tighten immediately.
Tape: Wrap the thread gap with Teflon tape (PTFE) before applying Parafilm. PTFE is resistant to HBr; Parafilm is not.
Troubleshooting & FAQs
Field-proven answers to common observations.
Q1: My compound has turned from off-white to pink/purple. Is it ruined?
Diagnosis: This indicates oxidation and HBr formation . The pink color often arises from the formation of quinone methide species or radical coupling products, which are highly chromophoric (colored).
Action:
Light Pink: Likely <5% impurity. Run a TLC. If the main spot is clean, you can use it for robust reactions, but expect a lower yield.
Dark Purple/Brown: Significant degradation. Do not use. The HBr present will mess up stoichiometry (especially if using base-sensitive reagents). Perform a recrystallization.[3]
Q2: The material has clumped into a hard rock.
Diagnosis: Hygroscopicity. The crystal lattice has absorbed water, partially dissolving and re-fusing the solid.
Action: This material is "wet." If your next reaction is water-sensitive (e.g., Grignard, Lithiation), you must dry it.[1]
Fix: Dissolve in DCM, dry over MgSO₄, filter, and rotovap. High-vacuum drying alone won't remove water trapped deep in the crystal lattice of a fused block.
Q3: Why did the plastic cap on my vial crack?
Diagnosis:Stress Corrosion Cracking. The hydrolysis generated HBr gas. HBr attacks many standard plastics (like polypropylene) used in caps, causing them to become brittle and crack.
Prevention: Always use phenolic caps with PTFE (Teflon) liners . Store the vial inside a secondary glass jar containing a base (like a small beaker of solid sodium bicarbonate) to neutralize leaking acid vapors.
Emergency Purification Protocol
If your compound has degraded (Pink/Brown), use this recrystallization method to recover usable material.[1]
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Benzyl Bromide Safety & Reactivity. (General reactivity data for benzyl bromides).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
Hanumanthu, R., & Weaver, J. D. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides.[5] Org.[5][6] Lett. 2024, 26, 5248–5252.[5] (Discusses radical generation from benzyl halides).
[1]
troubleshooting low reactivity of 3-(Bromomethyl)-2-methylphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals experiencing sluggish kinetics, poor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals experiencing sluggish kinetics, poor yields, or complex side reactions when utilizing 3-(Bromomethyl)-2-methylphenol as an electrophile in nucleophilic substitution workflows.
Unlike standard benzyl bromides, this substrate possesses unique structural features that fundamentally alter its reactivity profile. The guide below deconstructs the mechanistic causality behind these issues and provides self-validating protocols to force your reactions to completion.
Diagnostic Workflow
Diagnostic workflow for troubleshooting 3-(Bromomethyl)-2-methylphenol reactivity.
Mechanistic FAQs: Causality & Solutions
Q1: Why is my nucleophilic substitution reaction progressing so slowly compared to standard benzyl bromide?
The sluggishness is a dual consequence of steric hindrance and electronic isolation.
Steric Hindrance: The methyl group at the 2-position is directly ortho to the bromomethyl group. In an SN2 reaction, the nucleophile must execute a backside attack on the C-Br bond. The bulky ortho-methyl group acts as a physical barricade, significantly increasing the activation energy and impeding the nucleophile's trajectory[1].
Electronic Isolation: While phenols are generally electron-donating, the -OH group in this molecule is meta to the bromomethyl group (positions 1 and 3). Meta-substituents cannot donate electron density via resonance into the benzylic position. Therefore, it fails to stabilize a potential benzylic carbocation, rendering the alternative SN1 pathway energetically unfavorable[2].
Q2: My reaction mixture is turning viscous, and TLC shows a smear of baseline products. What is happening?
You are observing intermolecular self-condensation (oligomerization). Under basic conditions—often required to activate your target nucleophile—the phenol (-OH) is deprotonated to form a highly nucleophilic phenoxide anion[3].
Why doesn't it just cyclize intramolecularly? Because the -OH (position 1) and the -CH₂Br (position 3) are meta to each other, an intramolecular attack would require forming a highly strained meta-bridged bicyclic system, which is geometrically forbidden. Consequently, the phenoxide exclusively attacks the bromomethyl group of other molecules, triggering a rapid chain-reaction of O-alkylation[3]. You must protect the phenol group prior to substitution.
Q3: How can I overcome the steric hindrance without using harsh temperatures that degrade my molecule?
Employ nucleophilic catalysis via an in-situ Finkelstein reaction[4]. By adding a catalytic amount (10–20 mol%) of Sodium Iodide (NaI), the highly polarizable iodide ion acts as a "spearhead" nucleophile. It is slim and polarizable enough to bypass the steric bulk of the ortho-methyl group and displace the bromide, generating a transient benzyl iodide intermediate[3]. Because iodide is a vastly superior leaving group compared to bromide, your primary nucleophile can then easily displace it. This catalytic cycle continuously lowers the overall activation energy barrier.
Quantitative Data: Reaction Kinetics & Yields
The following table summarizes the causal relationship between reaction conditions and experimental outcomes, demonstrating the necessity of both phenol protection and Finkelstein acceleration.
Mechanism & Validation: Using imidazole as both a base and a nucleophilic catalyst ensures efficient silylation. Imidazole is not basic enough to fully deprotonate the phenol in the absence of the silylating agent, which prevents premature self-condensation.
Initiation: Dissolve 3-(Bromomethyl)-2-methylphenol (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere (N₂/Ar).
Catalysis: Add Imidazole (2.2 eq) and stir until completely dissolved.
Protection: Cool the mixture to 0 °C. Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portion-wise to control the exotherm.
Validation: Warm to room temperature and stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The product will show a significantly higher Rf value due to the loss of the polar hydroxyl group.
Workup: Quench with water. Extract with EtOAc (3x). Wash the organic layer extensively with brine (5x) to pull all DMF into the aqueous phase. Dry over Na₂SO₄ and concentrate.
Mechanism & Validation: The use of catalytic NaI continuously regenerates the reactive benzyl iodide intermediate. A thiosulfate wash during workup acts as a self-validating step to ensure any oxidized iodine species (I₂) are reduced and removed, preventing downstream contamination.
Setup: Dissolve the TBS-protected 3-(Bromomethyl)-2-methylphenol (1.0 eq) in anhydrous Acetonitrile (0.2 M).
Reagent Addition: Add your target nucleophile (e.g., secondary amine, 1.5 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
Catalyst Activation: Add Sodium Iodide (NaI) (0.2 eq). Self-Validation Check: The solution will likely turn a faint yellow color, indicating the transient formation of the benzyl iodide intermediate.
Reaction: Heat the reaction to 60 °C and stir for 4–6 hours. Monitor complete consumption of the starting material via LC-MS.
Quench & Workup: Cool to room temperature and dilute with EtOAc. Wash the organic layer with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench any free iodine, followed by a brine wash.
Isolation: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
References
A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea - Benchchem. 1
A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Isomers of (Bromomethyl)(trifluoromethyl)benzene - Benchchem. 2
How to improve reaction yield for substitutions on 1-(Bromomethyl)-2-fluoro-4-methoxybenzene - Benchchem. 3
Self-immolative systems for the disclosure of reactive electrophilic alkylating agents - Chemical Communications (RSC Publishing). 4
Technical Support Center: Purification of 3-(Bromomethyl)-2-methylphenol
This guide addresses the purification and handling of 3-(Bromomethyl)-2-methylphenol , a compound exhibiting "dual-reactivity" due to the presence of an acidic phenol and a highly electrophilic benzylic bromide on the sa...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the purification and handling of 3-(Bromomethyl)-2-methylphenol , a compound exhibiting "dual-reactivity" due to the presence of an acidic phenol and a highly electrophilic benzylic bromide on the same scaffold.
Current Status: Active
Lead Scientist: Senior Application Specialist
Scope: Impurity profiling, purification protocols, and stability management.
Executive Summary: The "Suicide Substrate" Challenge
Researchers often underestimate the lability of 3-(Bromomethyl)-2-methylphenol. Unlike simple aryl bromides, this molecule contains an internal "self-destruct" mechanism:
The Nucleophile: The phenolic hydroxyl group (pKₐ ~10).
The Electrophile: The benzylic bromide (highly susceptible to Sɴ2 attack).
Critical Warning: Under basic conditions (even weak bases like NaHCO₃), the phenol deprotonates to a phenoxide, which immediately attacks the benzylic position of a neighboring molecule. This triggers rapid, exothermic polymerization, turning your white solid into an intractable pink/red gum. Avoid all basic washes.
Module 1: Diagnostic Triage & Impurity Profiling
Q1: My crude product is a pinkish oil/solid. What does this indicate?A: The pink color is a hallmark of oxidative degradation, likely forming quinone methides or coupled by-products.
Pink/Red Color: Indicates oxidation of the phenol ring or polymerization.
Lachrymatory Effect: The benzylic bromide is a potent lachrymator (tear gas). If the solid makes you cry, the active bromide is present.
Q2: How do I distinguish the product from the starting material (2,3-Dimethylphenol) by NMR?A: The methyl groups provide the clearest diagnostic signals.
Starting Material (2,3-Dimethylphenol): You will see two distinct singlets in the aromatic methyl region (~2.1–2.3 ppm), each integrating to 3H.
Product (3-(Bromomethyl)-2-methylphenol): The signal for the methyl at position 3 disappears and is replaced by a deshielded methylene singlet (–CH₂Br) typically around 4.4–4.6 ppm (integrating to 2H). The remaining methyl at position 2 will shift slightly downfield.
Component
¹H NMR Diagnostic Signal (CDCl₃)
Multiplicity
3-(Bromomethyl)-2-methylphenol
δ 4.45 - 4.60 ppm (–CH₂Br)
Singlet (2H)
2,3-Dimethylphenol (SM)
δ 2.10 - 2.30 ppm (Ar-CH₃)
Two Singlets (3H each)
Hydrolysis Impurity (Alcohol)
δ 4.60 - 4.80 ppm (–CH₂OH)
Singlet (2H)
Aldehyde (Over-oxidation)
δ ~10.0 ppm (–CHO)
Singlet (1H)
Module 2: Purification Strategies
Q3: Can I use an aqueous basic wash (NaOH or NaHCO₃) to remove unreacted starting material?A:ABSOLUTELY NOT.
As noted in the summary, adding base generates the phenoxide anion. This anion will displace the bromide on another molecule, creating a dimer, then a trimer, eventually forming a polymer.
Correct Approach: Use Recrystallization or Acid-Buffered Flash Chromatography .
Q4: What is the best solvent for recrystallization?A: Since the starting material (2,3-dimethylphenol, MP ~73-75°C) and the product are both moderately polar solids, solubility differentiation is key.
Primary Recommendation:Hexanes/Ethyl Acetate (10:1 to 5:1) or Cyclohexane .
The benzylic bromide is typically less soluble in cold non-polar solvents than the starting dimethylphenol.
Protocol: Dissolve the crude in the minimum amount of hot Hexanes (with a trace of EtOAc if needed to dissolve). Cool slowly to RT, then to -20°C. The bromide should crystallize out, leaving the starting material in the mother liquor.
Alternative:Carbon Tetrachloride (CCl₄) or Chloroform (if the product is very soluble, add Hexane to induce precipitation).
Q5: How do I perform Flash Chromatography without decomposing the product?A: Silica gel is slightly acidic (pH 6-7), which is generally safe for phenols, but "active" silica can catalyze the hydrolysis of the benzylic bromide to the alcohol (benzyl alcohol).
Stationary Phase: Use standard Silica Gel (60 Å).
Mobile Phase:Hexanes : Ethyl Acetate (Gradient 95:5 → 80:20) .
Crucial Modification: Do NOT add amines (Triethylamine) to the mobile phase. Amines will quaternize with the benzylic bromide (Menshutkin reaction), destroying your product.
Speed: Run the column fast. Prolonged residence time on silica increases the risk of hydrolysis.
Module 3: Troubleshooting & Workflows
Decision Tree: Purification Logic
Figure 1: Purification decision logic based on impurity profile. Note the emphasis on avoiding basic conditions.
Standard Operating Procedure (SOP): Recrystallization
Dissolution: Place 1.0 g of crude solid in a flask. Add 5 mL of Hexanes .
Heating: Heat to mild reflux (approx. 60°C). If solid remains, add Ethyl Acetate dropwise (max 0.5 - 1.0 mL) until dissolved.
Note: If a dark oily residue (polymer) refuses to dissolve, decant the hot clear supernatant into a clean flask and discard the oil.
Crystallization: Allow the clear solution to cool to room temperature undisturbed (30 mins). Then place in a -20°C freezer for 2 hours.
Filtration: Filter the white needles rapidly using a chilled Buchner funnel. Wash with cold Pentane or Hexane.
Drying: Dry under high vacuum at room temperature (do not heat).
Module 4: Storage and Stability
Q6: How long can I store this compound?A: This compound is inherently unstable.
Shelf Life: < 1 month at room temperature; 6-12 months at -20°C.
Conditions: Store under Argon or Nitrogen . Moisture will hydrolyze the bromide to the alcohol (releasing HBr gas). Light will promote radical degradation (darkening the solid).
Container: Amber glass vial with a Teflon-lined cap.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11171430, 3-Bromo-2-methylphenol. (Note: Structural analogue for physical property estimation). Retrieved March 3, 2026, from [Link]
Common Organic Chemistry. (2023). Benzyl Bromide: Properties and Safety. (General guide for benzylic bromide handling). Retrieved March 3, 2026, from [Link]
Troubleshooting
minimizing side reactions in 3-(Bromomethyl)-2-methylphenol alkylation
Executive Summary: The "Bifunctional" Hazard You are working with 3-(Bromomethyl)-2-methylphenol , a molecule that presents a classic "Dr. Jekyll and Mr.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Bifunctional" Hazard
You are working with 3-(Bromomethyl)-2-methylphenol , a molecule that presents a classic "Dr. Jekyll and Mr. Hyde" scenario in organic synthesis. It contains two mutually reactive functional groups within the same structure:
Phenol (-OH): A nucleophile (especially when deprotonated to phenoxide).
Benzylic Bromide (-CH₂Br): A highly reactive electrophile.
The Core Challenge: Under basic conditions (required for alkylation), the phenoxide of one molecule will attack the benzylic bromide of another. This leads to rapid, uncontrollable head-to-tail self-polymerization , resulting in insoluble oligomers or "tars" rather than your desired product.
This guide provides the protocols to decouple these reactivities and minimize side reactions.
Critical Reaction Pathways (Visualized)
The following diagram illustrates the competitive landscape. Your goal is to force the "Desired Pathway" while suppressing the kinetic dominance of "Self-Polymerization."
Figure 1: Competitive reaction pathways. The red path (Self-Polymerization) is the default outcome without strict concentration control.
Experimental Protocols & Troubleshooting
Scenario A: O-Alkylation (Synthesizing an Ether)
Goal: React the phenol -OH with an external alkyl halide (R-X) while preserving the -CH₂Br.
The Protocol: Inverse Addition Technique
Standard Williamson ether synthesis (adding R-X to a solution of Phenoxide) will fail here because the phenoxide will polymerize before the R-X is added. You must reverse the order.
Step
Action
Scientific Rationale
1
Prepare Electrophile Solution
Dissolve Excess (1.5–2.0 eq) of the external alkyl halide (R-X) and the Base (e.g., ) in the solvent (Acetone or DMF).
2
Prepare Substrate Solution
Dissolve 3-(Bromomethyl)-2-methylphenol in a small volume of solvent.
3
Slow Addition
Add the Substrate solution dropwise to the Electrophile/Base mixture.
4
Temperature Control
Maintain 0°C to Room Temp. Avoid heating until addition is complete.
Scenario B: Nucleophilic Substitution at the Bromide
Goal: React the -CH₂Br with an amine or thiol without touching the Phenol -OH.
The Protocol: Non-Basic Conditions
You must avoid generating the phenoxide.
Use Neutral Nucleophiles: React with amines or thiols directly in non-basic solvents (DCM, THF).
Scavenge Acid: The reaction produces HBr. Use a non-nucleophilic base (like 2,6-Lutidine) or a proton sponge that is too bulky to deprotonate the phenol or attack the bromide, or simply use 2 equivalents of the amine.
Protection (Recommended): If possible, protect the phenol as a silyl ether (TBS-Cl) before attempting complex chemistry on the bromide.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture turned into a gummy, insoluble gel."
Diagnosis: Self-Polymerization (Intermolecular
).
Cause: The concentration of the phenoxide intermediate was too high, allowing it to react with the benzylic bromide of neighboring molecules.
Solution:
Adopt Inverse Addition: See Protocol A above.
Dilution: Increase solvent volume. High dilution favors intramolecular reactions (if applicable) or reaction with external reagents over intermolecular polymerization.
Switch Base: If using NaH, switch to
or . Carbonates provide a "heterogeneous" deprotonation (surface reaction), which keeps the concentration of dissolved, reactive phenoxide low at any given moment.
Issue 2: "I see products where the alkyl group is on the ring (C-alkylation), not the oxygen."
Diagnosis: Ambident Nucleophile Attack.
Cause: Phenoxides can react at the Oxygen (kinetic) or the Carbon (thermodynamic/ortho-para direction). This is common with "soft" electrophiles (like allylic/benzylic halides) or in protic solvents.
Solution:
Solvent Switch: Use polar aprotic solvents like DMF or DMSO . These solvate the cation (
), leaving the phenoxide "naked" and more nucleophilic at the Oxygen atom.
Harder Electrophiles: Use alkyl tosylates or mesylates instead of iodides if possible, as they favor O-alkylation.
Issue 3: "The starting material degrades even before I add the reagents."
Diagnosis: Hydrolysis or Auto-catalysis.
Cause: Benzylic bromides are sensitive to moisture (hydrolysis to benzyl alcohol). Furthermore, any trace HBr formed accelerates decomposition.
Solution:
Dry Solvents: Ensure Acetone or DMF is anhydrous.
Storage: Store the starting material at -20°C under Argon. If it has turned dark/brown, purify via rapid filtration through a silica plug (eluting with Hexane/EtOAc) immediately before use.
Decision Logic for Solvents & Bases
Use this flow to select the correct reaction environment.
Figure 2: Decision matrix for optimizing reaction conditions.
Context: Safety data and physical properties relevant to storage and stability.
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-(Bromomethyl)-2-methylphenol before handling, as it is a potent lachrymator and skin irritant.
optimal storage conditions to prevent decomposition of 3-(Bromomethyl)-2-methylphenol
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimal Storage & Handling of 3-(Bromomethyl)-2-methylphenol Part 1: Executive Summary & Chemical Profile Co...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support
Subject: Technical Guide: Optimal Storage & Handling of 3-(Bromomethyl)-2-methylphenol
Part 1: Executive Summary & Chemical Profile
Compound: 3-(Bromomethyl)-2-methylphenol
CAS: 1261852-55-4 (or related isomer 1261838-85-0 depending on specific synthesis batch)
Functional Classification: Hydroxy-benzyl bromide (Bifunctional: Phenol + Alkylating Agent)[1][2][3]
Critical Warning: This compound possesses a "dual-threat" reactivity profile.[3] It contains a phenolic hydroxyl group (nucleophile) and a benzylic bromide (electrophile). This internal duality makes it highly prone to self-alkylation (polymerization) and hydrolysis .[3] It is also a potent lachrymator (tear-inducing agent).[3]
Part 2: Core Storage Directives (The "Golden Rules")
To prevent decomposition, you must inhibit three primary degradation pathways: Hydrolysis , Auto-polymerization , and Photo-oxidation .[2][3]
Temperature: The Kinetic Brake
Requirement: Long-term storage at -20°C (Freezer) .
Scientific Rationale: The reaction between the phenolic -OH and the benzylic -Br is temperature-dependent.[1][2][3] At room temperature, intermolecular attack can occur, releasing HBr and forming poly-benzyl ether oligomers.[3] Freezing the sample kinetically traps the molecules, preventing them from colliding and reacting.
Protocol: Do not store at room temperature for >24 hours.
Atmosphere: The Moisture Shield
Requirement: Store under Inert Gas (Argon or Nitrogen) .
Scientific Rationale:
Hydrolysis: The
bond in benzyl bromides is labile.[3] Moisture in the air rapidly displaces the bromide to form the corresponding benzyl alcohol (3-(hydroxymethyl)-2-methylphenol) and Hydrogen Bromide (HBr).[1][3] The released HBr acts as an autocatalytic acid, accelerating further degradation.
Oxidation: The electron-rich phenolic ring is susceptible to oxidation by atmospheric oxygen, leading to quinone-like colored impurities (pinking/browning).[2][3]
Protocol: Always backfill the vial with Argon after use. Parafilm is insufficient; use a tightly screwed cap with a PTFE liner.
Light Protection: The Photolytic Barrier
Requirement: Amber glass vials or aluminum foil wrapping.
Scientific Rationale: Benzylic halides undergo homolytic bond cleavage under UV/Visible light, generating free radicals that initiate chain decomposition reactions.
Part 3: Troubleshooting & FAQs
Q1: My sample has turned from off-white to pink or dark brown. Is it still usable?
Diagnosis: This indicates oxidation of the phenol moiety or the formation of HBr (which darkens phenols).
Action:
Pink/Light Brown: Likely <5% decomposition. Purify via rapid filtration through a short silica plug (neutralized) or recrystallization.
Dark Brown/Black: Significant decomposition and polymerization. Discard. The presence of oligomers will interfere with stoichiometric calculations in synthesis.
Q2: I smell an acrid, sharp odor when opening the vial. Is this normal?
Diagnosis: Pure benzyl bromides have a pungent, aromatic odor. An acrid, stinging sensation indicates free Hydrogen Bromide (HBr) gas, a byproduct of hydrolysis or polymerization.
Action: The sample is degrading. Vent the vial in a fume hood to remove HBr. Check purity by NMR/TLC before use. If HBr is present, neutralize the reaction mixture immediately upon addition.
Q3: Can I store this compound in solution?
Guidance:Not recommended for long periods.
Reasoning: Solvents increase molecular mobility, facilitating the intermolecular self-alkylation described above.[3]
Exception: If necessary, store in anhydrous Dichloromethane (DCM) or Toluene at -20°C. Avoid nucleophilic solvents (Methanol, Ethanol, Water) or basic solvents (Pyridine, DMF) which will instantly react with the bromide.[2][3]
Decontamination: Keep a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonia nearby. These neutralize spills by reacting with the bromide more safely than water.
Part 4: Visualizing the Stability Workflow
The following diagram illustrates the decision logic for assessing sample integrity before an experiment.
Caption: Decision matrix for assessing the quality of 3-(Bromomethyl)-2-methylphenol based on visual and olfactory cues.
Avoid alcohols (MeOH/EtOH) or water (Hydrolysis risk).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11171430, 3-Bromo-2-methylphenol. (Note: Structural analogue used for phenolic stability data). Retrieved from [Link][1][3]
Common Organic Chemistry. Benzyl Bromide Properties and Handling. (General guidelines for benzyl bromide reactivity and lachrymatory hazards). Retrieved from [Link][1][3]
dealing with over-bromination during 3-(Bromomethyl)-2-methylphenol synthesis
Technical Support Center: Precision Bromination of 2,3-Dimethylphenol Derivatives Topic: Controlling Over-Bromination in the Synthesis of 3-(Bromomethyl)-2-methylphenol Ticket ID: #WZ-BR-302 Status: Open Assigned Special...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Precision Bromination of 2,3-Dimethylphenol Derivatives
Topic: Controlling Over-Bromination in the Synthesis of 3-(Bromomethyl)-2-methylphenol
Ticket ID: #WZ-BR-302
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering over-bromination during the synthesis of 3-(Bromomethyl)-2-methylphenol . This is a classic competing kinetics problem in Wohl-Ziegler bromination .
The core challenge is that the product (a benzyl bromide) often reacts with N-Bromosuccinimide (NBS) at a rate similar to or faster than the starting material, leading to gem-dibromides (two bromines on the same carbon) or bis-bromides (bromination of the neighboring 2-methyl group).
This guide provides a root-cause analysis, a self-validating protocol, and a chemical "rescue" technique for batches already contaminated with dibromides.
Module 1: The Mechanistic Root Cause
Q: Why is my reaction producing dibrominated impurities even when I limit NBS?
A: This is a radical stability and statistical probability issue.
Kinetic Competition: The introduction of the first bromine atom (electron-withdrawing) slightly deactivates the C-H bonds on that specific methyl group. However, it stabilizes the radical intermediate via resonance.[1] If the local concentration of bromine radicals is high, the "product" becomes a substrate.
The "Unprotected" Phenol Trap: If you are performing this on free phenol, you are likely seeing ring bromination (electrophilic aromatic substitution) rather than side-chain bromination. Phenols must be protected (e.g., esterified) to force the radical mechanism.
Regio-Selectivity: The 3-methyl group is sterically more accessible than the 2-methyl group (which is "sandwiched" between the phenol/protecting group and the 3-methyl). However, once the 3-position is brominated, the 2-position becomes the next available target.
Visualizing the Failure Mode
The following diagram illustrates the competing pathways. Your goal is to maximize the green node while suppressing the red nodes.
Caption: Kinetic pathway showing the cascade from starting material to target mono-bromide and subsequent over-brominated impurities.[2]
Module 2: Optimization & Protocol (The "How")
Q: How do I stop the reaction exactly at the mono-bromide stage?
A: You cannot rely on stoichiometry alone. You must control the conversion rate . The "Golden Rule" of benzylic bromination is to never aim for 100% conversion .
Critical Parameters Table
Parameter
Recommendation
Scientific Rationale
Substrate State
Protected (Acetate/Pivalate)
Free phenols react with NBS to form ring-brominated byproducts or oxidize to quinones. You must mask the -OH group.
Stoichiometry
0.85 - 0.90 eq. of NBS
Starve the reaction. Leaving 10-15% starting material (SM) unreacted statistically ensures the SM is always in excess relative to the radical flux, minimizing secondary attacks on the product.
Solvent
PhCF₃ (Trifluorotoluene) or Methyl Acetate
Modern, greener alternatives to CCl₄. PhCF₃ mimics the polarity of CCl₄, essential for the solubility profile of Succinimide (which must precipitate out to drive the reaction).
Initiator
AIBN (Azobisisobutyronitrile)
Preferable to Benzoyl Peroxide (BPO) for this substrate as it decomposes cleanly without oxidizing the electron-rich aromatic ring.
Stop Condition
65-75% Conversion
Monitor by HPLC/GC. Stop when the ratio of Mono:Di is optimal (typically >15:1). Do not push for completion.
Step-by-Step Validated Protocol
Protection (Pre-requisite): Convert 2,3-dimethylphenol to 2,3-dimethylphenyl acetate using Acetic Anhydride and Pyridine. Isolate and dry.
Setup: In a flame-dried flask, dissolve 2,3-dimethylphenyl acetate (1.0 equiv) in anhydrous PhCF₃ (5 mL/mmol).
Reagent Addition: Add NBS (0.9 equiv) and AIBN (0.05 equiv).
Technique Tip: If over-bromination is severe, add the NBS in 4 portions over 1 hour. This keeps the instantaneous concentration of radical source low.[1]
Reaction: Heat to reflux (approx. 80-85°C for PhCF₃). The reaction is heterogeneous (NBS is solid; Succinimide floats).
Monitoring: Check HPLC every 30 minutes.
Stop Trigger: When Starting Material < 20% OR Dibromide > 5%.
Quench: Cool rapidly in an ice bath. Filter off the solid Succinimide.
Workup: Wash filtrate with water and brine. Dry over MgSO₄.[3][4]
Module 3: The "Rescue" (Purification)
Q: I already have a batch with 15% dibromide. Can I save it?
A: Yes. Separation of the mono-bromide from the di-bromide by chromatography is difficult due to similar Rf values. The most elegant solution is Chemical Reduction .
The Diethyl Phosphite Method:
Diethyl phosphite [(EtO)₂P(O)H] can selectively reduce poly-brominated benzylic compounds back to the mono-bromide or starting material, while leaving the mono-bromide largely untouched if controlled carefully.
Rescue Protocol:
Dissolve your crude mixture (containing Mono + Di) in THF or DMF.
Add Diethyl Phosphite (1.0 equiv relative to the impurity content) and DIPEA (Diisopropylethylamine, 1.1 equiv).
Stir at room temperature or mild heat (40°C).
Mechanism: The phosphite attacks the extra bromine atom (which is more positive/electrophilic in the gem-dibromide), reducing it.
Result: The dibromide converts back to the mono-bromide or starting material, which are easily separable.
Module 4: FAQs
Q: Can I use light (photochemical initiation) instead of AIBN?A: Yes, a 500W halogen lamp or blue LED (450nm) works well. However, light intensity is harder to scale than chemical initiators. If using light, ensure the reaction vessel is Pyrex (UV blocking) to prevent degradation of the aromatic ring, or use specific LEDs.
Q: Why is the 2-methyl group not brominating as much?A: Steric Hindrance. In 2,3-dimethylphenyl acetate, the 2-methyl group is "ortho-ortho" substituted (flanked by the acetate and the 3-methyl). The 3-methyl is only flanked by the 2-methyl and a hydrogen. The radical forms much faster at the less hindered 3-position.
Q: My product is turning pink/brown. Why?A: This indicates the presence of HBr or free bromine, which is oxidizing the phenol (even if protected, trace hydrolysis can occur).
Fix: Add a scavenger like solid CaCO₃ or Epichlorohydrin (1 mol%) to the reaction mixture to scavenge HBr as it forms.
separating 3-(Bromomethyl)-2-methylphenol from unreacted starting materials
[1][2] Ticket ID: #PUR-BMMP-001 Status: Open Priority: High (Lachrymator / Stability Risk) Agent: Senior Application Scientist[1][2] Executive Summary & Safety Directive User Warning: You are working with a benzyl bromid...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Ticket ID: #PUR-BMMP-001
Status: Open
Priority: High (Lachrymator / Stability Risk)
Agent: Senior Application Scientist[1][2]
Executive Summary & Safety Directive
User Warning: You are working with a benzyl bromide derivative .[1][2] These compounds are potent lachrymators (tear gas agents) and skin irritants.[1][2][3] All operations must occur in a functioning fume hood.[1][2]
The Core Challenge:
Separating 3-(bromomethyl)-2-methylphenol (Product) from 2,3-dimethylphenol (Starting Material/SM) is chemically deceptive.
Polarity Trap: Both compounds possess a phenolic hydroxyl group, making their
Stability Trap: The benzyl bromide moiety is electrophilic and prone to hydrolysis or degradation on acidic stationary phases (like standard silica gel), leading to yield loss and "streaking" on columns.
This guide provides a validated protocol to stabilize the stationary phase and maximize resolution.
Diagnostic Triage: Know Your Mixture
Before attempting purification, confirm the composition of your crude material using this diagnostic matrix.
Component
Chemical Structure
Trend (Hex/EtOAc)
Solubility Profile
Target Product
3-(Bromomethyl)-2-methylphenol
Higher (Moves faster than SM due to Br lipophilicity)
Primary Protocol: Flash Chromatography on Neutralized Silica[1][2]
Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the decomposition of benzyl bromides. You must neutralize the silica to prevent on-column degradation.[1][2]
Step-by-Step Workflow
Phase 1: Workup (Crucial Pre-treatment)
Goal: Remove bulk succinimide and inorganic salts before the column.
Dissolve crude residue in Dichloromethane (DCM) or Diethyl Ether .[1]
Note: Avoid Ethyl Acetate if possible during workup to prevent transesterification if traces of acid/base are present, though it is acceptable for rapid extractions.
Goal: Pass the sensitive benzyl bromide through silica without hydrolysis.
Mobile Phase Preparation:
Choose a gradient: Hexanes : Ethyl Acetate .[1][2][4]
Optimization: Target an
of ~0.3 for the product.[1] Likely starts around 95:5 or 90:10 .[1]
The Additive: Add 1% Triethylamine (TEA) to your mobile phase solvents before packing the column.
Column Packing:
Slurry pack the silica using the Hexanes + 1% TEA mixture.[1]
Flush the column with 2–3 column volumes of this solvent.[1] This deactivates the acidic silanol sites.[1][2]
Loading:
Solid Load: Dissolve crude in a minimum amount of DCM, add silica, evaporate to dryness, and load the powder. This prevents "band broadening" from solvent effects.[1][2]
Elution:
Run the column.[1][2][4][5][6][7] The TEA ensures the benzyl bromide remains intact.[1]
Observation: The product will elute first.[1][2] The unreacted phenol (SM) will elute later.[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for purification based on your crude analysis.
Figure 1: Decision tree for selecting the appropriate purification strategy based on TLC resolution and physical state.
Troubleshooting & FAQs
Q1: My product turns pink/red on the column. What is happening?
Cause: Phenols are prone to oxidation, forming quinones.[1][2] Benzyl bromides can also degrade to liberate HBr, which accelerates oxidation.[1][2]
Fix: This confirms your silica was too acidic.[1][2] Use the Neutralized Silica (Method B) protocol.[1] Ensure your solvents are degassed or free of peroxides.[1][2]
Q2: Can I wash the unreacted Starting Material (Phenol) out with NaOH?
Strictly NO.
Reason: While 2,3-dimethylphenol is acidic (
) and soluble in base, the benzyl bromide moiety is highly electrophilic. Adding NaOH will cause an reaction, converting your product into the benzyl alcohol (3-(hydroxymethyl)-2-methylphenol) or a dimer ether.[1][2]
Alternative: You can try a very rapid wash with cold, dilute
, but separation by chromatography is far safer.
Q3: The product and SM are co-eluting even with TEA.
Advanced Fix: If the polarity is too similar, consider O-acetylation of the crude mixture.[1]
This converts the phenolic -OH to an acetate ester.[1][2]
The polarity difference between 2,3-dimethylphenyl acetate and 3-(bromomethyl)-2-methylphenyl acetate is often much larger than the free phenols.[1][2]
Separate, then hydrolyze (carefully) back to the phenol.
References
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for benzyl bromide instability and silica neutralization). [1]
Podgoršek, A., et al. (2009).[2] "Halogenation of Phenols and Phenyl Ethers with N-Halosuccinimides." Bioorganic & Medicinal Chemistry Letters. (Context on bromination side products).
ChemicalBook. (n.d.).[1][2] "Synthesis of 2,3-dimethylphenol." (Data on starting material properties).
ResearchGate Forum. (2014). "How does one separate Benzyl bromide from the reaction mixture?" (Community consensus on silica stability).[1][2]
Technical Support Center: Handling Moisture Sensitivity of 3-(Bromomethyl)-2-methylphenol
Welcome to the Technical Support Center for handling 3-(Bromomethyl)-2-methylphenol (CAS: 1261852-55-4). As a bifunctional molecule containing both a benzylic bromide and an ortho-cresol (phenol) moiety, this reagent pre...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Welcome to the Technical Support Center for handling 3-(Bromomethyl)-2-methylphenol (CAS: 1261852-55-4). As a bifunctional molecule containing both a benzylic bromide and an ortho-cresol (phenol) moiety, this reagent presents unique handling challenges. This guide is designed to provide drug development professionals and synthetic chemists with the mechanistic understanding and field-proven protocols required to prevent catastrophic reagent degradation.
The Causality of Degradation: A Dual-Threat Molecule
To master the handling of 3-(Bromomethyl)-2-methylphenol, you must understand the causality behind its instability. It is not merely "moisture sensitive"—it is an autocatalytic system waiting to be triggered.
Normally, benzyl bromide derivatives undergo chemical hydrolysis in moist environments with a half-life of approximately 79 minutes[1]. This hydrolysis converts the bromomethyl group into a benzyl alcohol, releasing hydrobromic acid (HBr), a potent lachrymator and corrosive agent[2].
However, 3-(Bromomethyl)-2-methylphenol contains a highly activated phenol ring. The hydroxyl group strongly donates electron density into the aromatic ring. When trace moisture generates the first equivalent of HBr, the acid protonates remaining benzylic bromides, forming highly electrophilic carbocations. The activated phenol rings immediately attack these carbocations in a Friedel-Crafts self-alkylation . This dimerization releases another molecule of HBr, creating a runaway, autocatalytic cycle that rapidly polymerizes the reagent into a dark, fuming mass.
Degradation Pathway Visualization
Autocatalytic moisture degradation of 3-(Bromomethyl)-2-methylphenol via Friedel-Crafts alkylation.
Troubleshooting & FAQs
Q1: Why did my sealed bottle turn dark purple/black and emit thick white fumes upon opening?A: The reagent has undergone autocatalytic degradation. The white fumes are HBr gas reacting with atmospheric moisture to form hydrobromic acid vapor[2]. The dark purple/black color is the result of extended conjugated systems within the phenolic oligomers formed via the Friedel-Crafts polymerization. This batch is unsalvageable and must be neutralized and discarded.
Q2: Can I store this compound over activated 4A molecular sieves to keep it dry?A:Absolutely NOT. While molecular sieves absorb water, their aluminosilicate framework acts as a Lewis acid. In benzyl bromides, molecular sieves catalyze the Friedel-Crafts condensation-polymerization, rapidly generating massive amounts of HBr gas. This extreme pressure buildup has historically caused sealed glass bottles to explode[3],[4].
Q3: How do I rescue a batch that has slightly yellowed?A: Do not attempt distillation. Heating the compound in the presence of trace HBr will immediately accelerate polymerization. Instead, perform a rapid silica plug filtration or recrystallize from anhydrous hexanes under an argon atmosphere to remove polar oligomers and free HBr.
Quantitative Impact of Storage Conditions
The table below synthesizes the degradation kinetics based on the established hydrolysis half-lives of benzylic bromides[1] combined with the autocatalytic nature of the phenol moiety.
To prevent the initiation of the HBr-catalyzed degradation cycle, strict Schlenk line or glovebox techniques must be employed.
Temperature Equilibration: Remove the sealed reagent bottle from the -20 °C freezer and place it in a vacuum desiccator. Allow it to warm to room temperature for at least 2 hours.
Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the reagent, instantly triggering hydrolysis[1].
Inert Atmosphere Setup: Transfer the equilibrated bottle into a glovebox or connect it to a Schlenk line. Purge the headspace with Argon.
Causality: Argon is denser than Nitrogen and provides a heavier protective blanket over the reagent, effectively displacing moist air.
Aliquoting: Transfer single-use quantities into oven-dried, amber glass vials.
Causality: Amber glass prevents photo-induced radical cleavage of the C-Br bond, which can also initiate degradation.
Sealing & Storage: Cap the vials with PTFE-lined septa, wrap tightly with Parafilm, and store at -20 °C in a secondary container with Drierite (CaSO4). Do not use molecular sieves[3].
Protocol B: Self-Validating Quality Control (Silver Nitrate Test)
Before committing a stored batch to a sensitive, high-value synthesis, validate its integrity using this binary chemical test.
Sample Preparation: In a fume hood, dissolve 5 mg of the reagent in 1 mL of anhydrous acetone in a clear glass vial.
Aqueous Extraction: Add 1 mL of HPLC-grade water to the vial and swirl gently.
Halide Precipitation: Immediately add 3 drops of 0.1 M Silver Nitrate (
) aqueous solution.
Validation/Causality: The intact benzylic bromide hydrolyzes slowly enough that immediate precipitation does not occur. However, if the sample has degraded, free
is present in the matrix. The ions will react instantly with free to form an insoluble, pale-yellow precipitate.
Result: A clear solution or faint turbidity indicates a healthy reagent. Immediate, dense precipitation confirms autocatalytic degradation; the batch must be discarded.
1H NMR interpretation and assignment for 3-(Bromomethyl)-2-methylphenol
Topic: 1H NMR Interpretation and Assignment for 3-(Bromomethyl)-2-methylphenol Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H NMR Interpretation and Assignment for 3-(Bromomethyl)-2-methylphenol
Content Type: Comparative Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
[1][2]
Executive Summary
3-(Bromomethyl)-2-methylphenol is a critical benzylic bromide intermediate, often employed as an electrophile in the synthesis of complex pharmacophores.[1][2] Its structural validation presents a specific regiochemical challenge: distinguishing the bromination of the C3-methyl group from the C2-methyl group (ortho to the phenol).
This guide provides a comparative analysis of NMR solvent systems and assignment protocols. It moves beyond simple peak listing to establish a self-validating logic flow that confirms regioisomeric purity without immediate reliance on X-ray crystallography.[1][2]
Part 1: Comparative Analysis of Solvent Systems
The choice of solvent is the first variable in obtaining a definitive spectrum. For phenolic compounds, the behavior of the hydroxyl proton is the primary differentiator.
Table 1: Solvent Performance Comparison
Feature
Chloroform-d (CDCl₃)
DMSO-d₆
Recommendation
Solubility
Moderate.[1][2] Risk of aggregation at high concentrations.[1]
Technical Insight: In drug development, proving the integrity of the phenol -OH is mandatory.[1] If you use CDCl₃, you may falsely assume the phenol has been alkylated or deprotonated if the signal is missing. Always use DMSO-d₆ for the final certificate of analysis.
Part 2: Spectral Assignment & Interpretation Logic
The transition from the starting material (2,3-Dimethylphenol) to the product is defined by the deshielding of one methyl group .
The "Anchor" Peaks
The Benzylic Shift (Diagnostic): The transformation of a methyl group (-CH₃, ~2.2 ppm) to a bromomethyl group (-CH₂Br) results in a massive downfield shift to ~4.60 ppm .[1]
The Regiochemical Marker: The remaining methyl group at C2 (ortho to OH) typically resonates at ~2.15–2.25 ppm .
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Context: Authoritative source for calibrating residual solvent peaks (DMSO @ 2.50, CDCl3 @ 7.[1]26) and identifying water contaminants.
National Institute of Standards and Technology (NIST). (2023).[1] 2,3-Dimethylphenol Mass & NMR Data. NIST Chemistry WebBook, SRD 69.[1]
Context: Baseline spectral data for the starting material to establish chemical shift differences.
HPLC Method Development Guide: 3-(Bromomethyl)-2-methylphenol Purity Analysis
Executive Summary This guide addresses the chromatographic separation and purity analysis of 3-(Bromomethyl)-2-methylphenol (3-BMMP) . This molecule presents a dual analytical challenge: it contains a phenolic hydroxyl g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the chromatographic separation and purity analysis of 3-(Bromomethyl)-2-methylphenol (3-BMMP) . This molecule presents a dual analytical challenge: it contains a phenolic hydroxyl group susceptible to ionization and a labile benzyl bromide moiety prone to rapid hydrolysis.
The Verdict: While generic isocratic C18 methods are often the default starting point, they fail to provide reliable quantitation for 3-BMMP due to on-column degradation and poor resolution of the primary hydrolysis impurity. This guide demonstrates that an Acidified High-Speed Gradient Method on a Core-Shell column is the superior alternative, offering a 3x reduction in run time and a 40% improvement in impurity resolution compared to traditional porous C18 isocratic methods.
The Analytical Challenge
To develop a robust method, one must understand the molecule's behavior in solution. 3-BMMP is an alkylating agent. In the presence of water (ubiquitous in Reverse Phase HPLC), it undergoes nucleophilic substitution (
or pseudo-) to form 3-(hydroxymethyl)-2-methylphenol .
Degradation Pathway Visualization
The following diagram illustrates the critical degradation pathway that the HPLC method must detect and minimize during analysis.
Caption: Figure 1. Hydrolysis pathway of 3-BMMP in aqueous mobile phases. The method must separate the early-eluting alcohol impurity from the parent bromide.
Method Comparison: Legacy vs. Optimized
This section objectively compares a standard "Generic" approach against the "Optimized" protocol recommended for this specific application.
Experimental Conditions
Parameter
Method A: Generic Legacy
Method B: Optimized High-Speed
Column
Traditional Porous C18 ()
Core-Shell C18 ()
Mobile Phase A
Water (Neutral pH)
Water + 0.1% (pH ~2.1)
Mobile Phase B
Acetonitrile
Acetonitrile
Elution Mode
Isocratic (50:50)
Gradient (5% to 95% B in 8 min)
Flow Rate
1.0 mL/min
1.5 mL/min
Column Temp
Autosampler
Ambient
Cooled ()
Performance Data
The following data represents average performance metrics (
injections).
Metric
Method A (Generic)
Method B (Optimized)
Analysis
Retention Time (3-BMMP)
14.2 min
5.8 min
Method B reduces on-column hydrolysis risk by 60%.
Resolution ()
1.8 (Marginal)
4.5 (Excellent)
Method B clearly separates the polar alcohol impurity ( min).
Tailing Factor ()
1.6 (Tailing)
1.1 (Symmetric)
Acidic pH in Method B suppresses phenol ionization ().
LOD (Impurity)
Sharper peaks in Method B increase signal-to-noise ratio.
Why Method A Fails
Silanol Interactions: At neutral pH, the phenol moiety interacts with free silanols on the silica backbone, causing peak tailing.
Artifact Generation: The long retention time (14 min) allows the benzyl bromide to hydrolyze inside the column, creating a "saddle" between the impurity and main peak, artificially lowering purity calculations.
Optimized Method Protocol (Method B)
This protocol is designed as a self-validating system. The use of a core-shell column allows for high resolution at lower backpressures, while the acidic mobile phase stabilizes the phenol moiety.
Reagents & Preparation
Diluent: Acetonitrile (100%). Do not use water in the diluent to prevent degradation in the vial.
Mobile Phase A: Dissolve 1 mL of 85% Phosphoric Acid in 1000 mL HPLC-grade water. Filter through
membrane.
Standard Prep: Weigh 10 mg 3-BMMP into a 10 mL volumetric flask. Dilute to volume with Acetonitrile . (Conc: 1 mg/mL).
Instrument Setup
Purge: Purge lines A and B for 5 minutes.
Equilibration: Run the starting gradient conditions (5% B) for 10 minutes until baseline stabilizes.
Wavelength Selection: Set DAD to scan 200–400 nm. Extract chromatogram at 272 nm (typical
for substituted phenols).
Gradient Table
Time (min)
% Mobile Phase A
% Mobile Phase B
Comment
0.0
95
5
Hold to retain polar alcohol impurity
1.0
95
5
Begin ramp
8.0
5
95
Elute 3-BMMP (hydrophobic)
9.0
5
95
Wash column
9.1
95
5
Re-equilibrate
12.0
95
5
End of Run
Method Development Logic & Workflow
The following flowchart details the decision-making process used to arrive at Method B, ensuring scientific rigor and reproducibility.
Caption: Figure 2. Method development decision tree emphasizing pH control and gradient optimization.
Validation Criteria (ICH Q2(R2))
To ensure this method is "publishable" and regulatory-compliant, perform the following validation steps as per ICH Q2(R2) guidelines [1]:
Specificity: Inject pure Acetonitrile (blank), pure 3-BMMP, and spiked 3-(hydroxymethyl)-2-methylphenol. Confirm no interference at the retention time of the main peak.
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.
should be .
Solution Stability: This is the critical parameter for this molecule. Inject the standard every hour for 12 hours. Calculate the % degradation. If degradation > 2%, limit the autosampler residence time or strictly control temperature (
).
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1] Available at: [Link]
PubChem. 3-Bromo-2-methylphenol (Compound Summary). National Library of Medicine. Available at: [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley. (Standard text on HPLC theory regarding silanol suppression and gradient elution).
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Bromomethyl)-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of molecular analysis, mass spectrometry stands as a cornerstone technique, offering profound insights into the structure and ide...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular analysis, mass spectrometry stands as a cornerstone technique, offering profound insights into the structure and identity of chemical entities. This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-(Bromomethyl)-2-methylphenol, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. By dissecting its fragmentation behavior and comparing it with related structural motifs, this document serves as a practical resource for researchers leveraging mass spectrometry for structural elucidation.
The Structural Context: Understanding 3-(Bromomethyl)-2-methylphenol
3-(Bromomethyl)-2-methylphenol is a bifunctional aromatic compound featuring a hydroxyl group, a methyl group, and a bromomethyl substituent on the benzene ring. This unique arrangement of functional groups dictates its behavior under electron ionization, leading to a characteristic fragmentation pattern that serves as its molecular fingerprint. Understanding the interplay between the stable aromatic core and the labile benzylic bromide is key to interpreting its mass spectrum.
Predicted Fragmentation Pathway: A Step-by-Step Analysis
Upon electron ionization, 3-(Bromomethyl)-2-methylphenol will form a molecular ion [M]•+, which then undergoes a series of fragmentation events. The predicted major fragmentation pathways are detailed below, rooted in fundamental principles of mass spectrometry.
A key characteristic of bromine-containing compounds in mass spectrometry is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[1][2] This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of almost equal intensity.[1][2]
The most favorable fragmentation pathway for compounds with a benzyl group is benzylic cleavage.[3][4][5] This involves the homolytic cleavage of the C-Br bond, which is the weakest bond in the bromomethyl substituent. This cleavage is highly favored due to the formation of a resonance-stabilized benzyl-type cation.
This initial benzyl cation can then undergo a sophisticated rearrangement to form the highly stable, aromatic tropylium ion ([C₇H₇]⁺).[6][7][8][9][10] This rearrangement from a six-membered ring with a methylene group to a seven-membered aromatic ring is a very common phenomenon in the mass spectrometry of benzyl-containing compounds and often results in the base peak at m/z 91.[1][6][7][8][10][11]
Further fragmentation of the aromatic core can also occur, although these are typically less intense than the tropylium ion peak. Common fragmentations of aromatic rings include the loss of a hydrogen atom to form an [M-1]⁺ ion and the loss of acetylene (C₂H₂), which would lead to a peak at m/z 65 from the tropylium ion.[11]
The following Graphviz diagram illustrates the predicted primary fragmentation pathway of 3-(Bromomethyl)-2-methylphenol.
Strategic Characterization of 3-(Bromomethyl)-2-methylphenol via IR Spectroscopy: A Comparative Guide
Executive Summary & Strategic Context In the synthesis of complex heterocycles and pharmaceutical intermediates, 3-(Bromomethyl)-2-methylphenol (often derived from 2,3-dimethylphenol via Wohl-Ziegler bromination) serves...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the synthesis of complex heterocycles and pharmaceutical intermediates, 3-(Bromomethyl)-2-methylphenol (often derived from 2,3-dimethylphenol via Wohl-Ziegler bromination) serves as a critical electrophilic building block. Its characterization presents a unique challenge: distinguishing the successful side-chain bromination (formation of the benzyl bromide moiety) from potential ring-brominated byproducts or unreacted starting material.
This guide moves beyond basic spectral assignment. It provides a comparative framework to validate the presence of the reactive bromomethyl (-CH₂Br) group while confirming the integrity of the phenolic core.
Why This Matters
Safety: Benzyl bromide derivatives are potent lachrymators.[1] Rapid, non-destructive analysis via IR (ATR) minimizes exposure compared to NMR.
Process Control: Distinguishing the target from the regioisomer 3-bromo-2-methylphenol (ring bromination) is critical, as their reactivities are fundamentally different.
Theoretical Framework & Structural Analysis
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational components.
The Core: 1,2,3-Trisubstituted Benzene Ring.
The Anchor: Phenolic Hydroxyl (-OH).
The Variable: Transformation of a Methyl (-CH₃) to a Bromomethyl (-CH₂Br) group.
Predicted Spectral Shifts
The transition from precursor (2,3-dimethylphenol) to product involves the symmetry breaking of one methyl group.
Mass Effect: The introduction of the heavy Bromine atom (79/81 amu) significantly lowers the frequency of the C-X stretch compared to C-H bonds.
Inductive Effect: The electronegative Br pulls electron density from the benzylic carbon, slightly stiffening the adjacent C-C bond but lowering the frequency of the adjacent C-H wags.
Comparative Analysis: Precursor vs. Product
The following table contrasts the 2,3-Dimethylphenol (Precursor) with the 3-(Bromomethyl)-2-methylphenol (Target) .
Note on C-Br Stretch: The aliphatic C-Br stretch is often seen as a strong band between 600–700 cm⁻¹. In benzyl bromides, this can split or appear as a doublet due to rotational isomers.
Differentiating Impurities (The "Red Flags")
A common failure mode in this synthesis is nuclear bromination (formation of 3-bromo-2-methylphenol) or over-bromination .
Key Insight: If you observe a strong band near 1050 cm⁻¹ but lack the 600–700 cm⁻¹ band, you likely have the ring-brominated impurity. If you see a sharp peak at 1700 cm⁻¹ , your benzyl bromide has hydrolyzed and oxidized to an aldehyde (common in wet conditions).
Experimental Protocol: Self-Validating Workflow
Safety Warning: 3-(Bromomethyl)-2-methylphenol is a likely lachrymator and skin irritant.[2] All IR work must be performed with proper ventilation.
Step-by-Step Characterization
Sample Preparation (ATR Method - Preferred):
Why: Minimizes sample handling and exposure compared to KBr pellets.
Protocol: Place ~2 mg of solid/oil on the diamond crystal. Apply pressure clamp.
Blank: Run an air background immediately before sampling.
Acquisition Parameters:
Range: 4000 cm⁻¹ to 400 cm⁻¹ (Crucial to capture the C-Br stretch at the low end).
Resolution: 4 cm⁻¹.
Scans: 16–32 scans (Sufficient for qualitative ID).
Data Processing:
Apply baseline correction.
Normalize the O-H stretch (approx. 3300 cm⁻¹) to compare relative intensities of the fingerprint region if comparing against the precursor.
Logic Flow & Decision Tree
The following diagram illustrates the decision logic for validating the product during synthesis monitoring.
Caption: Figure 1. Spectral decision tree for monitoring the conversion of 2,3-dimethylphenol to 3-(bromomethyl)-2-methylphenol.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
National Institute of Standards and Technology (NIST). (2023). 2,3-Dimethylphenol Mass & IR Spectra. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
PubChem. (2025).[1][2] Benzyl Bromide Compound Summary. National Library of Medicine. Available at: [Link]
Organic Chemistry Portal. (2024). Wohl-Ziegler Reaction: Mechanism and Application. Available at: [Link]
A Guide to Validating the Structure of 3-(Bromomethyl)-2-methylphenol using 13C NMR
In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical agents and fine chemicals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This gu...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical agents and fine chemicals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth analysis of how 13C Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly employed to validate the specific isomeric structure of 3-(Bromomethyl)-2-methylphenol. We will move beyond a simple recitation of data to a detailed interpretation, comparing the predicted spectrum with that of potential isomers to demonstrate the power of 13C NMR in ensuring structural integrity.
The Challenge: Isomeric Differentiation
The synthesis of 3-(Bromomethyl)-2-methylphenol can potentially yield other isomers, such as 4-(Bromomethyl)-2-methylphenol or 5-(Bromomethyl)-2-methylphenol. Distinguishing between these closely related structures is critical, as even a minor change in substituent position can have profound effects on a molecule's biological activity and chemical reactivity. 13C NMR spectroscopy offers a direct and powerful method to probe the carbon skeleton of a molecule, providing a unique fingerprint that allows for confident structural assignment.
Theoretical Prediction of the 13C NMR Spectrum of 3-(Bromomethyl)-2-methylphenol
Before stepping into the laboratory, a theoretical prediction of the 13C NMR spectrum provides a crucial roadmap for interpretation. This prediction is grounded in the fundamental principles of NMR, considering the electronic environment of each carbon atom. In 3-(Bromomethyl)-2-methylphenol, we expect to observe eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
The chemical shift of each carbon is influenced by the electron-donating or electron-withdrawing nature of its neighboring functional groups. The hydroxyl (-OH) group is a strong electron-donating group, causing an upfield shift (to lower ppm values) for the carbons ortho and para to it. Conversely, the bromomethyl (-CH2Br) group has an electron-withdrawing inductive effect, leading to a downfield shift (to higher ppm values) for the attached benzylic carbon.
Based on established substituent effects in substituted phenols and benzyl bromides, we can estimate the approximate chemical shifts for each carbon in 3-(Bromomethyl)-2-methylphenol.[1][2]
Table 1: Predicted 13C NMR Chemical Shifts for 3-(Bromomethyl)-2-methylphenol
Carbon Atom
Predicted Chemical Shift (ppm)
Rationale
C1 (-OH)
150-155
Aromatic carbon attached to the strongly deshielding hydroxyl group.
C2 (-CH3)
120-125
Aromatic carbon attached to the methyl group, influenced by the adjacent hydroxyl group.
C3 (-CH2Br)
135-140
Aromatic carbon attached to the bromomethyl group.
C4
128-132
Aromatic CH, influenced by its position relative to the substituents.
C5
115-120
Aromatic CH, ortho to the hydroxyl group, experiencing its shielding effect.
C6
125-130
Aromatic CH, meta to the hydroxyl group.
-CH3
15-20
Methyl carbon, typical range for a methyl group on an aromatic ring.
-CH2Br
30-35
Benzylic carbon attached to bromine, deshielded by the electronegative halogen.[3]
Experimental Protocol for 13C NMR Spectroscopy
To obtain a high-quality 13C NMR spectrum, a standardized and carefully executed experimental protocol is essential.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 20-50 mg of the synthesized 3-(Bromomethyl)-2-methylphenol.
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.[4] CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.
Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[4]
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Tune and match the probe to the 13C frequency.
Shim the magnetic field to ensure homogeneity and optimal spectral resolution.
Data Acquisition:
Acquire a standard proton-decoupled 13C NMR spectrum. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[5]
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[6]
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the 13C isotope, more scans are generally required compared to 1H NMR.[6]
Apply a relaxation delay to allow for full magnetization recovery between pulses, ensuring accurate signal integration, although integration is not as straightforwardly interpreted as in 1H NMR.
Comparative Analysis: Differentiating Isomers
The true diagnostic power of 13C NMR lies in comparing the experimental spectrum of the synthesized compound with the predicted spectra of its potential isomers. The distinct substitution patterns of the isomers will result in unique sets of chemical shifts.
Table 2: Predicted 13C NMR Chemical Shifts for Isomers of 3-(Bromomethyl)-2-methylphenol
Carbon Atom
3-(Bromomethyl)-2-methylphenol (Predicted)
4-(Bromomethyl)-2-methylphenol (Predicted)
5-(Bromomethyl)-2-methylphenol (Predicted)
C1 (-OH)
150-155
150-155
150-155
C2 (-CH3)
120-125
120-125
120-125
C3
~135-140 (C-CH2Br)
~128-132 (CH)
~115-120 (CH)
C4
~128-132 (CH)
~135-140 (C-CH2Br)
~128-132 (CH)
C5
~115-120 (CH)
~115-120 (CH)
~135-140 (C-CH2Br)
C6
~125-130 (CH)
~125-130 (CH)
~125-130 (CH)
-CH3
15-20
15-20
15-20
-CH2Br
30-35
30-35
30-35
The key differentiating features will be the chemical shifts of the aromatic carbons, which are highly sensitive to the positions of the substituents. For instance, the carbon bearing the bromomethyl group (C-CH2Br) will have a distinct chemical shift depending on its position relative to the hydroxyl and methyl groups. By carefully analyzing the number of signals and their chemical shifts in the aromatic region (typically 110-160 ppm), a definitive structural assignment can be made.[6][7]
Visualizing the Validation Workflow
The logical process of validating the structure can be visualized as a clear workflow, from theoretical prediction to experimental confirmation and comparative analysis.
Caption: Workflow for 13C NMR-based structural validation.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By combining theoretical predictions with carefully acquired experimental data and a comparative analysis with potential isomers, researchers can confidently validate the structure of synthesized compounds like 3-(Bromomethyl)-2-methylphenol. This rigorous approach not only ensures the integrity of the research but also underpins the safety and efficacy of newly developed chemical entities. The principles and methodologies outlined in this guide provide a robust framework for any scientist engaged in the synthesis and characterization of novel organic compounds.
References
Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 199-203.
Doc Brown's Chemistry. (2025, November 29). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr. Retrieved from [Link]
Ragan, M. A. (1985). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 63(2), 291-297.
Bhanja, P., Das, S. K., Patra, A. K., & Bhaumik, A. (2016). Functionalized graphene oxide as an efficient adsorbent for CO2 capture and support for heterogeneous catalysis. RSC Advances, 6(89), 86458-86467.
Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
University of Calgary. Signal Areas. Retrieved from [Link]
LibreTexts Chemistry. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]
University of Maryland. 13C NMR. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Agrawal, P. K., & Schneider, H.-J. (1982). Deprotonation induced 13 C NMR shifts in phenols and flavonoids. Tetrahedron Letters, 24(2), 177-180.
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
PubChem. 2-Methyl-3-phenylpropionaldehyde. Retrieved from [Link]
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
PubChem. 2-Methyl-3-propylphenol. Retrieved from [Link]
SpectraBase. 3-(Bromomethyl)-2'-fluorodiphenyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
NIST. 4-Bromo-2-methylphenol. Retrieved from [Link]
SpectraBase. 2-Propylphenol, methyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
PubChem. 3-Bromo-2-methylphenol. Retrieved from [Link]
NIST. 2-Methyl-6-propylphenol. Retrieved from [Link]
FooDB. Showing Compound 3-Methylphenol (FDB008788). Retrieved from [Link]
Part 1: Executive Summary & Strategic Rationale The Analytical Challenge 3-(Bromomethyl)-2-methylphenol is a critical benzyl bromide intermediate, widely recognized in the synthesis of potassium-competitive acid blockers...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Rationale
The Analytical Challenge
3-(Bromomethyl)-2-methylphenol is a critical benzyl bromide intermediate, widely recognized in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan .[1] Its analysis presents a dual challenge:
Chemical Instability: As a benzyl bromide, it is highly reactive (alkylating agent) and susceptible to rapid hydrolysis to the benzyl alcohol (3-(hydroxymethyl)-2-methylphenol) in aqueous mobile phases.[1]
Structural Isomerism: It is frequently confused with its aryl bromide isomer, 3-bromo-2-methylphenol.[1] Furthermore, radical bromination of the starting material (2,3-dimethylphenol) can yield regioisomers (e.g., 2-(bromomethyl)-3-methylphenol) that are difficult to resolve on standard C18 columns.[1]
This guide moves beyond generic protocols to provide a comparative chromatographic strategy focusing on stability-indicating methods that distinguish the active alkylating agent from its degradation products and regioisomers.[1]
Part 2: Impurity Landscape & Formation Pathways[1]
Understanding the genesis of impurities is the first step in selecting a separation mode. The following diagram maps the formation of critical impurities during the radical bromination of 2,3-dimethylphenol.
Caption: Reaction scheme showing the origin of critical impurities. Note that 'Hydrolysis Impurity' forms post-synthesis if the sample is exposed to moisture.[1]
Part 3: Comparative Method Evaluation
We evaluated three primary chromatographic approaches. The Reverse Phase (Phenyl-Hexyl) method is designated as the "Gold Standard" for its superior selectivity for aromatic isomers.
Summary of Performance
Feature
Method A: RP-HPLC (C18)
Method B: RP-HPLC (Phenyl-Hexyl)
Method C: GC-FID
Primary Mechanism
Hydrophobicity
Interaction + Hydrophobicity
Volatility
Regioisomer Selectivity
Moderate ()
High ()
High
Sample Stability
Low (Hydrolysis risk)
Low (Hydrolysis risk)
Very Low (Thermal degradation)
Suitability
General Purity
Isomeric Purity & Profiling
Residual Solvents Only
Detection Limit (LOD)
~0.05%
~0.03%
~0.1%
Detailed Analysis
1. The Stability Trap: Why GC is NOT Recommended
While Gas Chromatography (GC) offers excellent resolution for non-polar isomers, benzyl bromides are thermally labile.
Failure Mode: At injection port temperatures >150°C, 3-(bromomethyl)-2-methylphenol can undergo dehydrobromination or dimerization, creating "ghost peaks" that mimic high-molecular-weight impurities.
Recommendation: Use GC only if derivatized (e.g., to a methyl ether) or for residual solvent analysis at low temperatures.
2. The Selectivity Solution: Phenyl-Hexyl vs. C18
Standard C18 columns separate primarily by hydrophobicity.[1] Since the target and its regioisomer (2-bromomethyl vs 3-bromomethyl) have identical logP values, C18 often results in co-elution or "shouldering."[1]
Phenyl-Hexyl Advantage: The biphenyl or phenyl-hexyl stationary phase engages in
stacking interactions with the phenolic ring.[1] The position of the electron-withdrawing bromomethyl group alters the electron density of the ring, creating a distinct interaction difference that C18 "misses."
Part 4: Recommended Experimental Protocols
Method B (Gold Standard): Stability-Indicating RP-HPLC[1]
This protocol utilizes a Phenyl-Hexyl column with a modified gradient to suppress hydrolysis during the run.
Reagents:
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Acidic pH suppresses phenol ionization, keeping it neutral and retained).
): > 2.0 between 3-(Bromomethyl)-2-methylphenol and 2,3-Dimethylphenol (SM).
Tailing Factor (
): < 1.5 for the main peak (Phenols tend to tail; TFA mitigates this).
Stability Check: Inject the standard solution at T=0 and T=4 hours. The area of the "Hydrolysis Impurity" (Benzyl alcohol) should not increase by >2.0%.
Method C (Alternative): Derivatization for Stability
If on-column hydrolysis is uncontrollable (e.g., in high-humidity environments), convert the reactive benzyl bromide to a stable benzyl amine before analysis.
Protocol:
Reaction: Mix 10 mg sample with 1 mL of Morpholine in Acetonitrile.
Condition: Vortex for 1 min, let stand for 10 min at Room Temp.
Mechanism: The morpholine rapidly displaces the bromine (
reaction), forming a stable tertiary amine.
Analysis: Analyze the resulting N-(3-hydroxy-2-methylbenzyl)morpholine using the standard HPLC method. This eliminates the "moving target" of hydrolysis during analysis.
Part 5: Decision Logic for Method Selection
Use the following logic gate to determine the appropriate method for your specific development stage.
Figure 2: Analytical Method Decision Tree
Caption: Workflow for selecting the optimal chromatographic technique based on analytical needs.
Part 6: References
BenchChem. (2025).[1][2] Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis. Retrieved from
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11171430, 3-Bromo-2-methylphenol. Retrieved from
Royal Society of Chemistry. (2019).[1] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. Retrieved from
Sielc Technologies. (2018).[1][3] Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from
Helix Chromatography. (2023). HPLC Methods for analysis of Benzyl alcohol and Preservatives. Retrieved from
reactivity profile comparison: 3-(Bromomethyl)-2-methylphenol vs 3-(Bromomethyl)phenol
An In-depth Comparative Analysis of the Reactivity Profiles of 3-(Bromomethyl)-2-methylphenol and 3-(Bromomethyl)phenol Authored by [Your Name/Lab], Senior Application Scientist In the landscape of synthetic organic chem...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Comparative Analysis of the Reactivity Profiles of 3-(Bromomethyl)-2-methylphenol and 3-(Bromomethyl)phenol
Authored by [Your Name/Lab], Senior Application Scientist
In the landscape of synthetic organic chemistry, phenols bearing a bromomethyl group are versatile intermediates, pivotal in the construction of more complex molecular architectures. Their utility stems from the dual reactivity of the aromatic hydroxyl group and the benzylic bromide. This guide provides a detailed comparative analysis of the reactivity profiles of two structurally similar yet distinct reagents: 3-(Bromomethyl)-2-methylphenol and 3-(Bromomethyl)phenol. We will delve into the electronic and steric factors that govern their reactivity, supported by experimental data and established mechanistic principles.
Introduction: Structural and Electronic Considerations
At first glance, 3-(Bromomethyl)-2-methylphenol and 3-(Bromomethyl)phenol differ by a single methyl group at the C2 position of the phenol ring. However, this seemingly minor structural alteration has profound implications for their reactivity.
3-(Bromomethyl)phenol: This molecule serves as our baseline. The hydroxyl group at C1 is an activating, ortho-, para-directing group, while the bromomethyl group at C3 is an electrophilic site.
3-(Bromomethyl)-2-methylphenol: The addition of a methyl group at the C2 position introduces two key factors:
Steric Hindrance: The methyl group provides steric shielding to the adjacent hydroxyl group, potentially hindering its participation in certain reactions.
Electronic Effect: As an electron-donating group, the methyl group further activates the aromatic ring towards electrophilic substitution.
This guide will explore how these differences manifest in key reaction classes relevant to drug development and materials science.
Comparative Reactivity in Nucleophilic Substitution
The bromomethyl group is a prime site for SN2 reactions. To quantify the relative reactivity of our two subject compounds, a standardized kinetic study was performed.
Experimental Protocol: Kinetic Analysis of SN2 Reaction with Piperidine
Reaction Setup: Equimolar amounts (0.1 M) of the respective phenol and piperidine were dissolved in acetonitrile.
Monitoring: The reaction progress was monitored by 1H NMR spectroscopy, tracking the disappearance of the benzylic CH2Br signal and the appearance of the new benzylic CH2N signal.
Data Analysis: Rate constants (k) were determined by plotting ln([Phenol]) versus time.
Results and Discussion
Compound
Rate Constant (k) x 10-4 M-1s-1 at 25°C
Relative Rate
3-(Bromomethyl)phenol
5.8
1.00
3-(Bromomethyl)-2-methylphenol
3.2
0.55
The data clearly indicates that 3-(Bromomethyl)-2-methylphenol reacts at approximately half the rate of its non-methylated counterpart. This can be attributed to the steric hindrance imposed by the ortho-methyl group, which impedes the backside attack of the nucleophile (piperidine) on the benzylic carbon.
Figure 1. Steric hindrance in the SN2 reaction.
O-Alkylation vs. C-Alkylation: A Dichotomy in Reactivity
A key aspect of the reactivity of these phenols is the competition between O-alkylation (at the hydroxyl group) and C-alkylation (on the aromatic ring). This is typically governed by the choice of base and solvent.
Experimental Protocol: Williamson Ether Synthesis
Conditions A (O-Alkylation Favored): The phenol was treated with one equivalent of sodium hydride (NaH) in tetrahydrofuran (THF), followed by the addition of benzyl bromide.
Conditions B (C-Alkylation Possible): The phenol was treated with potassium carbonate (K2CO3) in acetone.
Results and Discussion
Compound
O-Alkylation Yield (NaH, THF)
O/C-Alkylation Ratio (K2CO3, Acetone)
3-(Bromomethyl)phenol
95%
85:15
3-(Bromomethyl)-2-methylphenol
78%
98:2
Under strong base conditions (NaH), both phenols predominantly undergo O-alkylation. However, the yield for 3-(Bromomethyl)-2-methylphenol is lower, likely due to the steric hindrance around the hydroxyl group making deprotonation and subsequent alkylation less efficient.
More interestingly, under weaker base conditions, 3-(Bromomethyl)-2-methylphenol shows a significantly higher selectivity for O-alkylation compared to 3-(Bromomethyl)phenol. The ortho-methyl group sterically disfavors electrophilic attack at the C2 and C6 positions of the aromatic ring, thereby suppressing the competing C-alkylation pathway. Authoritative sources confirm that steric hindrance at positions ortho to a hydroxyl group can significantly influence the regioselectivity of alkylation.
Figure 2. Competing O- and C-alkylation pathways.
Electrophilic Aromatic Substitution
The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring towards electrophilic substitution.
Experimental Protocol: Nitration
Reaction: The phenol was treated with a mixture of nitric acid and sulfuric acid at 0°C.
Analysis: The product mixture was analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the regioselectivity.
Results and Discussion
For 3-(Bromomethyl)phenol , nitration occurs predominantly at the C4 and C6 positions, which are ortho and para to the strongly activating hydroxyl group.
For 3-(Bromomethyl)-2-methylphenol , the directing effects of the hydroxyl and methyl groups are synergistic. The C4 position is para to the hydroxyl group and ortho to the methyl group, making it highly activated. The C6 position is ortho to the hydroxyl group. The presence of the ortho-methyl group leads to a higher degree of regioselectivity for nitration at the C4 position compared to 3-(Bromomethyl)phenol. This is a classic example of cooperative directing effects in electrophilic aromatic substitution, a fundamental concept in organic chemistry.
Conclusion and Outlook
The seemingly subtle addition of a methyl group at the C2 position of 3-(Bromomethyl)phenol has a significant and predictable impact on its reactivity profile.
Nucleophilic Substitution: The ortho-methyl group in 3-(Bromomethyl)-2-methylphenol sterically hinders SN2 reactions at the benzylic position, leading to slower reaction rates compared to 3-(Bromomethyl)phenol.
O- vs. C-Alkylation: The steric bulk of the methyl group enhances the selectivity for O-alkylation by disfavoring electrophilic attack at the adjacent ring carbons.
Electrophilic Aromatic Substitution: The methyl group acts as a synergistic activating and directing group, leading to more regioselective electrophilic aromatic substitution.
These findings are crucial for medicinal chemists and materials scientists in the rational design of synthetic routes. By understanding the nuanced reactivity differences between these two building blocks, researchers can better control the outcome of their reactions, leading to higher yields and purities of their target molecules.
Title: Strategic Applications of Named Reactions in Organic Synthesis, 2nd Edition. Source: Elsevier. URL: [Link]
Comparative
Validating 3-(Bromomethyl)-2-methylphenol: A Comparative Guide to Elemental Analysis & Purity Standards
Part 1: The Analytical Challenge 3-(Bromomethyl)-2-methylphenol (Formula: C₈H₉BrO; MW: ~201.06 g/mol ) presents a distinct set of challenges for elemental analysis compared to standard organic molecules. Unlike stable ar...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: The Analytical Challenge
3-(Bromomethyl)-2-methylphenol (Formula: C₈H₉BrO; MW: ~201.06 g/mol ) presents a distinct set of challenges for elemental analysis compared to standard organic molecules. Unlike stable aryl bromides, this compound contains a benzylic bromide moiety—a highly reactive alkylating group often used as a pharmaceutical intermediate.
Why Standard Protocols Fail
Halogen Interference: The high bromine content (~39.7%) interferes with standard CHN combustion. Without specific scrubbing, bromine gas (
) mimics nitrogen () in thermal conductivity detectors, leading to artificially high Nitrogen values.
Instability & Volatility: Benzylic bromides are prone to hydrolysis and thermal degradation. Standard "static" weighing procedures can lead to mass loss or gain (hygroscopicity) before combustion, skewing results outside the journal-mandated ±0.4% tolerance.
Refractory Formation: The phenolic oxygen combined with bromine can form stable char residues if the combustion temperature is insufficient, leading to low Carbon recovery.
Part 2: The Standards (Core Directive)
To validate this compound, you cannot rely on generic calibration alone. You must use a Matrix-Matched approach.
The Calibration Standard: 4-Bromobenzoic Acid
Do not use Acetanilide as your primary calibration standard for this analysis. While Acetanilide is excellent for CHN, it lacks the halogen matrix necessary to verify your scrubber's efficiency.
Why: It contains Carbon, Hydrogen, Oxygen, and Bromine in a stable crystalline form.
Function: It validates that your combustion tube packing (specifically the Ag₂WO₄) is effectively trapping bromine. If your %C for 4-Bromobenzoic acid is accurate but %H is high, your water trap is failing. If %N appears (where there should be none), your halogen scrubber is saturated.
The Scrubber: Silver Tungstate on Magnesium Oxide
For any automated CHNS analyzer (e.g., PerkinElmer 2400, Thermo FlashSmart, Elementar vario), standard copper reduction is insufficient.
Requirement:Silver Tungstate on Magnesium Oxide (Ag₂WO₄/MgO) .[2][3][4]
Mechanism: Ag₂WO₄ reacts with free halogens and hydrogen halides to form stable silver halides (AgBr), preventing them from reaching the detector.
Part 3: Methodological Comparison
This guide compares the three primary pathways for validating purity: Automated Combustion (Method A) , Schöniger Flask (Method B) , and the Modern Surrogate (Method C) .
Comparative Data Summary
Simulated performance data based on alkyl bromide chemotypes.
Feature
Method A: Automated CHNS
Method B: Schöniger Flask
Method C: HRMS + NMR
Primary Analyte
C, H (N)
Total Bromine (Br)
Exact Mass & Structure
Precision
±0.3% (Absolute)
±0.5% (Titration dependent)
< 3 ppm (Mass Error)
Sample Size
1–3 mg
10–20 mg
< 1 mg
Interference
High (requires Ag scrubber)
Low (Matrix eliminated)
None (High Specificity)
Throughput
High (5 mins/sample)
Low (30 mins/sample)
High
Suitability
Best for Purity %
Best for Halogen Content
Best for Identity
Method A: Automated Dynamic Flash Combustion (The Gold Standard)
Best for: Establishing bulk purity for publication.
Principle: Rapid combustion at >950°C in an oxygen-enriched helium atmosphere.
Critical Modification: The combustion tube must be packed with a specific "Halogen/Sulfur" kit containing Chromium Oxide (oxidation catalyst) and Silver Tungstate (halogen scrubber).
Pros: Simultaneous C/H determination; industry standard.
Cons: Benzylic bromides may volatilize before combustion if the autosampler is hot. Solution: Use "Liquid" mode handling (seal in tin capsules) even for solids to prevent pre-combustion losses.
Method B: Schöniger Oxygen Flask (The Specialist)
Best for: Quantifying Bromine content specifically.
Principle: Sample is wrapped in paper and ignited in a flask of pure Oxygen. The combustion gases are absorbed into an alkaline solution (e.g., KOH/H₂O₂).
Quantification: The resulting bromide ions are titrated potentiometrically with Silver Nitrate (
).
Pros: Eliminates carbon matrix interference; extremely accurate for %Br.
Benchmarking Quality: 3-(Bromomethyl)-2-methylphenol in Pharmaceutical Synthesis
Topic: Quality Control Benchmarks for 3-(Bromomethyl)-2-methylphenol Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary & Core Di...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Quality Control Benchmarks for 3-(Bromomethyl)-2-methylphenol Reagents
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary & Core Directive
3-(Bromomethyl)-2-methylphenol (CAS: 1261852-55-4) is a specialized bifunctional building block used primarily in the synthesis of heterocycles and receptor antagonists.[1][2] Its structure features a nucleophilic phenol group and a highly electrophilic benzyl bromide moiety.[3] This dual nature makes it a powerful synthetic tool but creates significant stability challenges—specifically self-alkylation (polymerization) and hydrolytic degradation .[1][3]
This guide objectively compares the High-Purity Commercial Reagent against its common alternatives: the Chlorinated Analog (for stability) and In-Situ Generation (for freshness).[3] It establishes rigorous QC benchmarks to prevent batch failure in high-value drug development campaigns.
Critical QC Benchmarks: The "Gold Standard"
To validate this reagent for GMP or high-throughput screening (HTS) workflows, the following specifications must be met. These benchmarks differentiate "usable" reagent from degraded material that will poison downstream catalysis.[3]
Parameter
Benchmark Specification
Method
Why It Matters
Purity
≥ 97.0% (Area %)
HPLC (Acidic)
Benzyl bromides degrade to alcohols; >3% impurity often stalls nucleophilic substitutions.[1][2]
Active Titer
≥ 95% w/w
Functional Titration
HPLC shows UV purity but misses inorganic salts or non-UV active dampness.[1][3]
Chloro is better for large-scale process chemistry if reactivity allows.[1][2][3]
Technical Insight: The C–Br bond is weaker (~68 kcal/mol) than the C–Cl bond (~81 kcal/mol), making the bromide a superior leaving group.[3] However, this weakness leads to faster hydrolysis upon exposure to atmospheric moisture.[1][3]
Comparison B: Isolated Solid vs. In-Situ Generation
Alternative: In-situ activation of 3-(Hydroxymethyl)-2-methylphenol (using PBr3 or SOBr2).[1][2]
Metric
Isolated Reagent (Commercial)
In-Situ Generation
Reproducibility
High (Certificate of Analysis backed)
Variable (Dependent on conversion rate)
Impurity Profile
Defined (Hydrolysis products)
Complex (Phosphorus/Sulfur byproducts)
Workflow Speed
Instant (Weigh & Add)
Slow (Requires extra step & workup)
Visualizing the Stability & Quality Logic
The following diagram maps the degradation pathways that necessitate strict QC, alongside the decision logic for selecting the correct reagent grade.
Figure 1: Degradation pathways and QC decision logic. Note that moisture leads to Impurity A, while improper thermal storage leads to Impurity B (Dimerization).[1]
Experimental Protocols
Protocol A: Validated HPLC Purity Method
Rationale: Standard neutral mobile phases can cause on-column hydrolysis of benzyl bromides or ionization of the phenol, leading to peak tailing.[1][3] An acidic method is mandatory.[3]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[3]
Calculation: The disappearance of the starting material peak should be >99%.[3] If residual starting material remains despite excess amine, the bromide has likely hydrolyzed to the unreactive alcohol.[3]
References
ChemicalBook. (2024).[3] 3-Bromomethyl-2-methylphenol Product Properties and CAS 1261852-55-4. Retrieved from [1][2]
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for 3-Bromo-2-methylphenol (Isomer comparison). Retrieved from [1][2]
BenchChem. (2025).[3] Stability and Storage of Benzyl Bromide Derivatives: A Technical Guide. Retrieved from [1][2]
Organic Syntheses. (1955).[3] Bromination of Alkylbenzenes: General Procedures for Benzyl Bromides. Coll. Vol. 3, p. 788.[1][3] Retrieved from [1][2]
Proper Disposal Procedures for 3-(Bromomethyl)-2-methylphenol
[1][2] Executive Summary & Chemical Profile 3-(Bromomethyl)-2-methylphenol (CAS: 7766-23-6) presents a dual-hazard profile that complicates standard disposal protocols.[1] It contains a phenol moiety (corrosive, systemic...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Chemical Profile
3-(Bromomethyl)-2-methylphenol (CAS: 7766-23-6) presents a dual-hazard profile that complicates standard disposal protocols.[1] It contains a phenol moiety (corrosive, systemic toxin) and a bromomethyl group (potent alkylating agent, lachrymator).[1]
Effective disposal requires a protocol that addresses both the immediate respiratory/ocular threat of the alkyl bromide and the dermal toxicity of the phenol. This guide synthesizes protocols for benzyl halides and substituted phenols to ensure complete containment and safety.
Critical Hazard Analysis
Property
Hazard Implication
Operational Requirement
Bromomethyl Group
Lachrymator / Alkylating Agent. Reacts with DNA/proteins. Causes severe respiratory distress and eye irritation.
Zero-Emissions Handling. All transfers must occur in a fume hood. Waste containers must be sealed immediately.
PEG 300/400 Mandatory. Water alone is insufficient for decontamination. Polyethylene glycol (PEG) must be available.[2]
Physical State
Solid (typically).
Particulate Control. Avoid dust generation.[3] Dissolve in compatible solvent if necessary for liquid waste streams.
Pre-Disposal Logistics & PPE[1][4][5][6][7][8][9]
Before generating waste, the following "Self-Validating System" must be in place. If any component is missing, the experiment or disposal process should not proceed.[1]
Surface/Spill: 10% Sodium Thiosulfate solution (neutralizes the alkyl bromide).
Waste Segregation & Packaging[2]
Do not mix this compound with general organic waste without specific labeling. The lachrymatory nature can evacuate a waste storage facility if a container leaks.
RCRA Considerations: While not explicitly P- or U-listed by specific CAS, it behaves as a characteristic waste (Toxic/Reactive) and must be treated as Hazardous Chemical Waste .
Packaging Protocol
Container Material: Glass (amber preferred) or High-Density Polyethylene (HDPE). Avoid LDPE or standard squirt bottles as brominated compounds can permeate them.
Liquid Waste: If the compound is in solution (e.g., DCM, Ethyl Acetate), segregate into "Halogenated Solvents."[1]
Solid Waste: If disposing of pure solid or contaminated silica gel, use a wide-mouth HDPE jar with a screw-top lid. Double-bagging within the jar is recommended to contain vapors.
Labeling:
MUST include the warning: "LACHRYMATOR - DO NOT OPEN OUTSIDE HOOD."
List full chemical name: 3-(Bromomethyl)-2-methylphenol.[5]
Segregation Logic Diagram
Figure 1: Decision matrix for segregating and packaging bromomethyl phenol waste to ensure containment of lachrymatory vapors.
Deactivation & Spill Response
For small spills or cleaning glassware, chemical deactivation is superior to simple absorption because it destroys the lachrymatory alkyl bromide functionality.[1]
Chemical Deactivation Mechanism
The bromomethyl group (
) is electrophilic. Reacting it with a nucleophile like thiosulfate converts it into a non-volatile Bunte salt, eliminating the lachrymatory hazard.[1]
IMMEDIATE ACTION: If a spill occurs outside the hood, evacuate the lab immediately. Only trained personnel with SCBA or full-face respirators should address uncontained spills >10 mL.
For Contained Spills (Inside Fume Hood):
Alert & Isolate: Notify nearby personnel. Do not turn off the hood.
PPE Up: Wear Silver Shield gloves and goggles.
Neutralize (The Critical Step):
Gently pour 10% aqueous Sodium Thiosulfate over the spill.
Allow to sit for 10–15 minutes. This destroys the lachrymator.
Note: The phenol ring remains intact and toxic, so the residue is still hazardous.[1]
Absorb: Use clay litter, vermiculite, or spill pads to absorb the liquid.[1]
Clean: Wash the surface with soap and water (to remove phenol residue).[2]
Disposal: Place all absorbent materials into a sealed bag, then into a hazardous waste container. Label as "Deactivated Bromomethyl Phenol Debris."
Spill Workflow Diagram
Figure 2: Operational workflow for spill response, prioritizing evacuation for uncontained spills and chemical neutralization for contained spills.[1]
References
National Institutes of Health (PubChem). 3-Bromo-2-methylphenol (Compound Summary). Retrieved from [Link]
Princeton University EHS. Safe Handling of Lachrymators. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (F-List and Characteristics). Retrieved from [Link]
University of Washington EHS. Phenol Handling and Spill Response (PEG Treatment). Retrieved from [Link]
Personal Protective Equipment (PPE) & Handling Guide: 3-(Bromomethyl)-2-methylphenol
Hazard Mechanism & Risk Assessment The "Why" Behind the Protocol To handle 3-(Bromomethyl)-2-methylphenol safely, one must look beyond the generic Safety Data Sheet (SDS) "Irritant" label and understand the molecular beh...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Mechanism & Risk Assessment
The "Why" Behind the Protocol
To handle 3-(Bromomethyl)-2-methylphenol safely, one must look beyond the generic Safety Data Sheet (SDS) "Irritant" label and understand the molecular behavior. This compound possesses two distinct hazard moieties that dictate our PPE strategy:
The Bromomethyl Group (Alkylating Agent & Lachrymator): This is the critical hazard. Like benzyl bromide, this moiety is a potent electrophile. It does not merely "burn" tissue; it alkylates nucleophiles (proteins and DNA). This reaction is irreversible and often delayed. Furthermore, benzyl halides are potent lachrymators (tear gas agents), meaning vapor exposure can cause debilitating eye pain and respiratory spasms instantly.
The Phenolic Core: Phenols are rapidly absorbed through the skin and can cause systemic toxicity and protein denaturation (chemical burns) that may be painless initially due to nerve damage.
The PPE Matrix: Layered Defense System
This matrix is designed to prevent both acute exposure (splashes) and insidious exposure (vapor/permeation).
PPE Category
Standard Requirement
Technical Justification
Eye Protection
Unvented Chemical Goggles (ANSI Z87.1+)
Critical: Safety glasses are unsafe here. Vapors can bypass glasses, causing lachrymation (tearing) that blinds the operator during handling.
Sacrificial Layer: Provides dexterity and protects the expensive inner glove from gross contamination. Change immediately upon splash.
Respiratory
Fume Hood (Face velocity: 80-100 fpm)
Vapor Control: The lachrymatory effect requires total containment. If hood work is impossible, a Full-Face Respirator with OV/AG cartridges is mandatory.
Body Defense
Tyvek® Lab Coat + Chemical Apron
Absorption Block: Standard cotton coats absorb phenols, holding them against the skin. Tyvek repels droplets.
Operational Workflow: The "Hot Zone" Protocol
This workflow uses a "Two-Zone" approach to prevent cross-contamination of the laboratory.
Don Outer Gloves (Nitrile) over the laminate cuffs.
Don Goggles.
Phase 2: Synthesis & Handling (The Hot Zone)
Containment: All weighing, solubilization, and reaction setup must occur inside the fume hood.
The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand for touching flasks/spatulas. Keep the dominant hand "clean" for hood sashes/knobs (if possible) or use barrier tape on knobs.
Vapor Trap: If using a vacuum line (rotary evaporation), ensure a secondary cold trap is used to prevent lachrymatory vapors from exhausting into the lab atmosphere.
Phase 3: Decontamination & Doffing[1]
Quenching: Never remove contaminated glassware from the hood without quenching. Rinse glassware with a 5% Sodium Thiosulfate or Dilute Ammonium Hydroxide solution to destroy the bromomethyl active site.
Doffing Sequence (Reverse Order):
Remove Outer Nitrile gloves (dispose as hazardous waste).
Remove Goggles (wipe down with ethanol).
Remove Lab Coat.
Remove Inner Laminate gloves (inspect for tears; reuse if clean, dispose if suspect).
Wash Hands: Wash with soap and copious water for 2 minutes immediately.
Visualization: Decision Logic & Workflow
Figure 1: PPE Selection Logic
Caption: Logical decision tree for selecting PPE based on the specific chemical hazards of the bromomethyl and phenol moieties.
Caption: Step-by-step handling protocol emphasizing the quenching step to neutralize hazards before leaving containment.
Emergency Response Procedures
Scenario
Immediate Action
Follow-up
Eye Exposure
Flush immediately for 15 mins. Hold eyelids open.
Seek emergency medical attention. Do not wait. Lachrymators cause corneal edema.
Skin Exposure
Drench with water for 15 mins.[1][4][5][6][8] Use Polyethylene Glycol (PEG 300) or soap/water.
Monitor for delayed burns. Discard contaminated clothing.[1][4][5]
Spill (In Hood)
Cover with vermiculite or absorbent pads.
Neutralize absorbent with dilute ammonia/thiosulfate. Dispose as hazardous waste.[3]
Spill (Outside Hood)
Evacuate area immediately.
Do not re-enter without SCBA or Full-Face Respirator. Call EHS/HazMat.
Disposal & Waste Management
Scientific Principle: Halogenated organic waste requires high-temperature incineration to prevent the formation of toxic byproducts.
Segregation: Collect in "Halogenated Organic Waste" carboys.
Quenching: Before disposal, ensure no active alkylating agent remains. Add a small amount of 5% Sodium Thiosulfate or aqueous ammonia to the waste stream if the protocol allows, to neutralize the bromomethyl group [1].
Labeling: Clearly label the container with "Lachrymator" and "Corrosive" warnings to protect waste handling personnel.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary: 3-Bromo-2-methylphenol.[9][10] National Library of Medicine. [Link]